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  • Product: Silane, (2,4,6-trimethylphenyl)-
  • CAS: 120578-34-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mesitylsilane Handling, Synthesis, and the CAS 34137-09-2 Disambiguation

Executive Summary & The Nomenclature Discrepancy In the field of organometallic chemistry and advanced materials synthesis, precise chemical identification is the bedrock of laboratory safety. A pervasive algorithmic err...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Nomenclature Discrepancy

In the field of organometallic chemistry and advanced materials synthesis, precise chemical identification is the bedrock of laboratory safety. A pervasive algorithmic error exists across several commercial chemical databases regarding CAS Registry Number 34137-09-2 .

While certain supplier databases erroneously map CAS 34137-09-2 to Mesitylsilane (1-silyl-2,4,6-trimethyl-benzene)[1][2], this CAS number is officially registered to the macromolecular antioxidant Irganox 3125 (a triazine derivative with the molecular formula C60H87N3O12)[3][4][5]. Relying on the Safety Data Sheet (SDS) of Irganox 3125 when handling Mesitylsilane will result in catastrophic safety failures, as Mesitylsilane is a highly volatile, water-reactive silane, whereas Irganox 3125 is a stable, high-molecular-weight solid[3][4].

This whitepaper serves as the definitive technical guide for Mesitylsilane , resolving the database discrepancy while providing field-proven protocols for its synthesis, handling, and application in transition-metal catalysis.

Table 1: Disambiguation of CAS 34137-09-2
Chemical PropertyErroneous Database Entry (Target of this Guide)Verified Registry Entry (CAS 34137-09-2)
Chemical Name Mesitylsilane (2,4,6-trimethylphenylsilane)Irganox 3125 (Tris-isocyanurate derivative)
Molecular Formula C9H14SiC60H87N3O12
Molecular Weight 150.30 g/mol 1042.35 g/mol
Physical State Volatile, colorless liquidSolid powder
Primary Hazard Flammable, evolves H2 gas upon hydrolysisLow toxicity dust hazard

Safety Data Sheet (SDS) Core Components for Mesitylsilane

As an application scientist, I cannot overstate the importance of understanding the causality behind hazard classifications. Mesitylsilane contains three highly polarized Silicon-Hydrogen (Si-H) bonds. The electropositive nature of the silicon center makes it highly susceptible to nucleophilic attack by moisture, alcohols, or amines, leading to the rapid evolution of highly flammable hydrogen gas.

Table 2: GHS Hazard Profile & Mitigation Logic
Hazard ClassCategoryPrecautionary ProtocolMechanistic Causality
Flammable Liquid Category 3Keep away from heat/sparks. Use non-sparking tools.High volatility combined with a low flash point creates explosive vapor-air mixtures.
Water-Reactive Category 1Store under inert Argon/N2. DO NOT use water to extinguish fires.Hydrolysis of Si-H bonds yields silanols and H2 gas, which can auto-ignite under heat.
Skin/Eye Irritation Category 2Wear nitrile gloves and tight-fitting safety goggles.Lipophilic aromatic ring allows rapid dermal penetration; silane reacts with tissue moisture.
Emergency Response & First Aid
  • Spill Mitigation: Do not use aqueous cleaning agents. Absorb with dry sand or vermiculite. Quench residual silane carefully with a dilute solution of isopropanol in a well-ventilated fume hood before disposal.

  • Fire Fighting: Use Class B/C extinguishers (dry chemical, CO2, or dry sand). Never use water jets , as this will accelerate hydrogen gas evolution.

Validated Synthesis Protocol

The synthesis of Mesitylsilane requires rigorous exclusion of moisture and precise temperature control to prevent over-alkylation. The following protocol is a self-validating system utilizing a Grignard intermediate followed by a lithium aluminum hydride (LiAlH4) reduction[6].

SynthesisWorkflow A 2-Bromomesitylene + Mg Turnings B Grignard Formation (MesMgBr) A->B Reflux in Et2O (1 hour) C Si(OMe)4 Addition (-5 °C) B->C Dropwise transfer D Mesityltrimethoxysilane (Intermediate) C->D Stir overnight at 23 °C E LiAlH4 Reduction (0 °C to 23 °C) D->E Purify via distillation F Mesitylsilane (MesSiH3) E->F Pentane extraction & filtration

Fig 1: Step-by-step synthesis workflow of Mesitylsilane from 2-bromomesitylene.

Step 1: Preparation of Mesitylmagnesium Bromide
  • Activation: To a flame-dried 2-neck round-bottom flask, add 1.2 equivalents of magnesium turnings. Causality note: Wash the Mg turnings with 1M HCl in methanol prior to use, followed by the addition of iodine crystals. This removes the passivating MgO layer, ensuring rapid insertion of Mg into the aryl-bromide bond.

  • Reflux: Suspend the activated Mg in anhydrous Et2O. Slowly add 1.0 equivalent of 2-bromomesitylene over 45 minutes while refluxing[6]. Continue reflux for 1 hour to ensure complete conversion to the Grignard reagent.

Step 2: Silylation to Mesityltrimethoxysilane
  • Kinetic Trapping: Cool the Grignard reagent to 23 °C. In a separate flask, prepare a solution of 3.0 equivalents of tetramethyl orthosilicate (Si(OMe)4) in Et2O and cool to -5 °C.

  • Addition: Slowly transfer the Grignard reagent into the silane solution. Causality note: The 3-fold excess of Si(OMe)4 and the sub-zero temperature are critical to kinetically trap the mono-substituted product and prevent the formation of dimesityldimethoxysilane.

  • Isolation: Warm to 23 °C and stir overnight. Dilute with H2O, extract with hexanes, wash with brine, and dry over Na2SO4. Purify via vacuum distillation (b.p. 90 °C at ~300 mtorr) to isolate mesityltrimethoxysilane[6].

Step 3: Reduction to Mesitylsilane
  • Hydride Transfer: Suspend 2.0 equivalents of LiAlH4 in Et2O at 0 °C. Slowly add 1.0 equivalent of the purified mesityltrimethoxysilane. Stir for 3 hours at 23 °C[6].

  • Workup & Validation: Dilute the reaction heavily with pentanes. Causality note: Pentane is highly non-polar, which forces the precipitation of the inorganic lithium and aluminum salts while keeping the target silane in solution. Filter through a Celite pad and concentrate in vacuo.

  • Validation: Confirm product identity via 1H NMR (CDCl3). You should observe a distinct singlet for the Si-H protons around 4.20 ppm, integrating to 3 protons, alongside the aromatic and methyl resonances of the mesityl group[6].

Advanced Applications in Organometallic Chemistry

Mesitylsilane is not merely a chemical building block; its unique steric bulk (provided by the ortho-methyl groups) and electronic profile make it a premier reagent for stabilizing highly reactive transition metal intermediates.

Double Si-H Activation: In modern base-metal catalysis, Mesitylsilane is utilized to synthesize cationic silylene complexes. For instance, when reacted with bis(amido)bis(phosphine) Iron(II) complexes, Mesitylsilane undergoes strong Si-H bond activation across the Fe-amide bonds[7]. Similarly, research has demonstrated that Iron catalysts can promote efficient alkene hydrosilation via a weak, double Si-H activation mechanism using primary silanes like Mesitylsilane[8].

Furthermore, in Ruthenium chemistry, the treatment of cyclometalated N-heterocyclic carbene complexes with excess Mesitylsilane results in the clean formation of ruthenium silyl hydride complexes, which are critical intermediates for C-C and C-H bond activation studies[9]. The steric shielding provided by the mesityl group prevents unwanted dimerization of the resulting silylene species, allowing researchers to isolate and characterize these transient catalytic states.

References

  • XiXisys Chemical Database. "GHS 11 (Rev.11) SDS Word 下载CAS: 34137-09-2 Name". XiXisys. Available at: [Link]

  • BuyersGuideChem. "Irganox 3125 | 34137-09-2". BuyersGuideChem. Available at: [Link]

  • Author(s) of Supporting Information. "Supporting Information Page S1 Carbon-Silicon Bond Formation in the Synthesis of Benzylic Silanes". DOI.org. Available at: [Link]

  • Liu, H.-J., et al. "Synthesis, Structures, and Reactivity Studies of Cyclometalated N-Heterocyclic Carbene Complexes of Ruthenium". Dalton Transactions (The Royal Society of Chemistry). Available at:[Link]

  • Lipke, M. C., et al. "Efficient and selective alkene hydrosilation promoted by weak, double Si–H activation at an iron center". Chemical Science (RSC Publishing). Available at: [Link]

  • Suga, Y., et al. "Si–H Bond Activation and Dehydrogenative Coupling of Silanes across the Iron–Amide Bond of a Bis(amido)bis(phosphine) Iron(II) Complex". Journal of the American Chemical Society. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to (2,4,6-Trimethylphenyl)silane: Properties, Synthesis, and Applications in Modern Research

This guide provides a comprehensive overview of silanes featuring the 2,4,6-trimethylphenyl (mesityl) substituent. The unique steric and electronic properties imparted by the mesityl group make these organosilicon compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of silanes featuring the 2,4,6-trimethylphenyl (mesityl) substituent. The unique steric and electronic properties imparted by the mesityl group make these organosilicon compounds valuable tools in chemical synthesis and materials science, with emerging applications in drug development.

Core Concepts: The (2,4,6-Trimethylphenyl)silane Moiety

The fundamental structure of a (2,4,6-trimethylphenyl)silane consists of a silicon atom bonded to a 2,4,6-trimethylphenyl group. The remaining three valencies on the silicon can be occupied by hydrogen atoms, alkyl or aryl groups, or other functional groups. The defining feature of this class of compounds is the bulky mesityl group, which significantly influences the molecule's reactivity and physical properties.

The steric hindrance provided by the two ortho-methyl groups on the phenyl ring can stabilize reactive silicon centers, such as silylenes or silanols, by preventing intermolecular reactions like condensation.[1] Electronically, the mesityl group is an electron-donating aromatic system, which can affect the reactivity of the silicon atom.

A prominent example of this class of compounds is Tris(2,4,6-trimethylphenyl)silane . While comprehensive data for the parent (2,4,6-trimethylphenyl)silane is sparse, this trisubstituted derivative offers a well-characterized model for understanding the properties of this family of bulky organosilanes.

Physicochemical Properties of Tris(2,4,6-trimethylphenyl)silanol
PropertyValueReference
CAS Number 192059-69-1
Molecular Formula C₂₇H₃₄OSi
Molecular Weight 402.66 g/mol

Synthesis of (2,4,6-Trimethylphenyl)silanes: A Methodological Overview

The synthesis of (2,4,6-trimethylphenyl)silanes typically involves the reaction of a silicon electrophile with a 2,4,6-trimethylphenyl nucleophile. A common and effective method is the Grignard reaction, where 2,4,6-trimethylphenylmagnesium bromide is reacted with a suitable silane precursor, such as a chlorosilane.[2] The choice of the silicon precursor determines the final substitution pattern on the silicon atom.

Experimental Protocol: Synthesis of a (2,4,6-Trimethylphenyl)silane Derivative

This protocol outlines a general procedure for the synthesis of a (2,4,6-trimethylphenyl)silane derivative using a Grignard reagent.

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A suitable chlorosilane (e.g., trichlorosilane, tetrachlorosilane)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, anhydrous sodium sulfate)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (nitrogen or argon), magnesium turnings are placed in a flame-dried flask equipped with a reflux condenser and a dropping funnel.

    • A solution of 2-bromo-1,3,5-trimethylbenzene in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings.

    • The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction is initiated, the remaining solution of mesityl bromide is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with the Silane Precursor:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of the chlorosilane in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent with vigorous stirring.

    • The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • Workup and Purification:

    • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product is then purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, an inert atmosphere is crucial to prevent their decomposition.

  • Anhydrous Solvents: The use of anhydrous solvents is essential for the same reason as maintaining an inert atmosphere.

  • Controlled Addition: The dropwise addition of reagents, particularly at low temperatures, helps to control the exothermic nature of the reaction and prevent the formation of side products.

  • Quenching with Ammonium Chloride: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction without causing significant hydrolysis of the desired silane product.

Visualizing the Synthesis Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Silane Formation cluster_2 Workup & Purification Mesityl_bromide 2,4,6-Trimethylphenyl Bromide Grignard 2,4,6-Trimethylphenyl- magnesium Bromide Mesityl_bromide->Grignard Anhydrous Ether/THF Mg Magnesium Turnings Mg->Grignard Product (2,4,6-Trimethylphenyl)nSiCl(4-n) Grignard->Product Reaction at 0°C Chlorosilane Chlorosilane (e.g., SiCl4) Chlorosilane->Product Quenching Quenching (NH4Cl) Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final_Product Pure (2,4,6-Trimethylphenyl)silane Derivative Purification->Final_Product

Caption: A generalized workflow for the synthesis of (2,4,6-trimethylphenyl)silane derivatives.

Spectroscopic Characterization

The structure of (2,4,6-trimethylphenyl)silanes can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the mesityl group, the methyl protons on the aromatic ring, and any other protons on the substituents attached to the silicon atom. The integration of these signals can be used to confirm the stoichiometry of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the aromatic carbons of the mesityl group and the methyl carbons.

  • ²⁹Si NMR Spectroscopy: Silicon NMR can provide direct information about the chemical environment of the silicon atom.

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and methyl groups, as well as Si-C and potentially Si-H or Si-O bonds, depending on the specific structure.[3][4]

Applications in Research and Drug Development

The unique properties of bulky organosilanes, such as those containing the 2,4,6-trimethylphenyl group, make them attractive for a variety of applications.

Steric Protection and Stabilization

The significant steric bulk of the mesityl group can be exploited to stabilize reactive intermediates in organic synthesis. For example, bulky silyl groups are used as protecting groups for alcohols and other functional groups.[2][5] The steric hindrance prevents unwanted reactions at the protected site.

Surface Modification and Drug Delivery

Organosilanes are widely used to modify the surfaces of materials like silica nanoparticles, which are of great interest in drug delivery.[6][7][8] By functionalizing the surface of these nanoparticles with (2,4,6-trimethylphenyl)silanes, their properties can be tuned. For instance, the introduction of the hydrophobic mesityl group can enhance the loading capacity of hydrophobic drugs.

The controlled hydrolysis of silyl ethers can also be utilized in drug delivery systems for the targeted release of therapeutic agents.[1] The bulky nature of the mesityl group could potentially be used to fine-tune the rate of this hydrolysis.

Visualizing a Potential Drug Delivery Application

G cluster_0 Surface Functionalization cluster_1 Drug Loading & Delivery Nanoparticle Silica Nanoparticle (Hydrophilic Surface) Functionalized_NP Functionalized Nanoparticle (Hydrophobic Surface) Nanoparticle->Functionalized_NP Silane (2,4,6-Trimethylphenyl)silane Derivative Silane->Functionalized_NP Loaded_NP Drug-Loaded Nanoparticle Functionalized_NP->Loaded_NP Enhanced Loading Drug Hydrophobic Drug Drug->Loaded_NP Release Controlled Drug Release Loaded_NP->Release

Caption: Conceptual workflow for the use of (2,4,6-trimethylphenyl)silane in drug delivery.

Safety and Handling

(2,4,6-Trimethylphenyl)silane derivatives, like many organosilanes, should be handled with care in a well-ventilated fume hood.[9][10][11][12] They may be flammable and can cause skin and eye irritation.[13] It is essential to consult the Safety Data Sheet (SDS) for the specific compound being used and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Silanes functionalized with the 2,4,6-trimethylphenyl group represent a class of organosilicon compounds with significant potential in both fundamental research and applied sciences. Their unique steric and electronic properties make them valuable as stabilizing groups in chemical synthesis and as functional moieties for the modification of materials. As research into advanced drug delivery systems continues, the tailored properties of these bulky silanes may offer new opportunities for the development of more effective therapeutics.

References

  • Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug discovery today, 8(12), 551–556. [Link]

  • MDPI. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [Link]

  • KBR. Exploring Organosilanes: Latest Research, Trends, And Applications In Industry And Technology. [Link]

  • ZM Silane Limited. Organosilicon Compounds | Silane Silicone Manufacturer. [Link]

  • Chemsrc. tris(2,4,6-trimethylphenyl)silane | CAS#:50490-73-8. [Link]

  • Airgas. SAFETY DATA SHEET - Trimethylsilane. [Link]

  • ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]

  • ResearchGate. Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. [Link]

  • Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate... - PMC. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Phenylsilane as a safe, versatile alternative to hydrogen for the synthesis of actinide hydrides. [Link]

  • NIST. Silane, trimethylphenyl-. [Link]

  • ATB. Trimethyl(phenyl)silane | C9H14Si | MD Topology | NMR | X-Ray. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. The Method for Preparing Phenyl Silane. [Link]

  • Semantic Scholar. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). [https://www.semanticscholar.org/paper/Synthesis-and-Photochemistry-of-Tris(trimethoxysil-Puke-Fischer/1a7f0e9b6b7a5e9f8c6e8e8e8e8e8e8e8e8e8e8e]([Link]

  • Wikipedia. Trimethylsilyl chloride. [Link]

  • YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

  • DTIC. Chemistry of Silane Coupling Reactions. I. Reaction of Trimethylmethoxysilane and Triethylsilanol Studied by GLC.. [Link]

Sources

Foundational

The Shielding Effect: A Technical Guide to the Steric Hindrance of (2,4,6-trimethylphenyl)silane

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern chemistry, the ability to control molecular interactions is paramount. Among the tools available to the discerning scie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern chemistry, the ability to control molecular interactions is paramount. Among the tools available to the discerning scientist, steric hindrance stands out as a powerful, yet nuanced, instrument for directing reactivity, enhancing stability, and dictating stereochemical outcomes. This guide delves into the profound steric effects imparted by the (2,4,6-trimethylphenyl)silyl group, a bulky and influential moiety that has carved a niche in specialized synthetic applications. By understanding the fundamental principles of its steric shielding and the practical implications thereof, researchers can unlock new avenues for molecular design and synthesis.

The Genesis of Steric Hindrance: Understanding the (2,4,6-trimethylphenyl)silyl Group

Steric effects arise from the spatial arrangement of atoms within a molecule, where non-bonding interactions influence shape, conformation, and reactivity.[1] The (2,4,6-trimethylphenyl)silyl group, often referred to as the mesitylsilyl group, is a quintessential example of a sterically demanding substituent. Its significant bulk originates from the ortho- and para-methyl groups on the phenyl ring, which effectively create a molecular shield around the central silicon atom.

This steric congestion has profound implications for the reactivity of the silane and any molecule to which it is attached. Access to the silicon center by nucleophiles or electrophiles is significantly impeded, a factor that can be strategically exploited to control reaction pathways.[2] Furthermore, the bulky nature of the mesityl group can influence the conformational preferences of the molecule, locking it into specific arrangements that can favor desired stereochemical outcomes in subsequent reactions.

Table 1: Comparison of Steric and Electronic Properties of Common Silyl Groups

Silyl GroupAbbreviationRelative Steric BulkKey Features
TrimethylsilylTMSSmallReadily cleaved, offers minimal steric hindrance.[3][4]
TriethylsilylTESModerateMore stable to hydrolysis than TMS.[4]
tert-ButyldimethylsilylTBDMSModerate-LargeWidely used protecting group with good stability.[4]
TriisopropylsilylTIPSLargeHighly sterically hindered, offering robust protection.[5]
(2,4,6-trimethylphenyl)silyl Mesitylsilyl Very Large Exceptional steric shielding, influences conformational rigidity.

Synthesis and Characterization of (2,4,6-trimethylphenyl)silane

The synthesis of (2,4,6-trimethylphenyl)silane and its derivatives typically involves the reaction of a suitable silyl halide with a Grignard or organolithium reagent derived from 1-bromo-2,4,6-trimethylbenzene. The bulky nature of the mesityl group can necessitate slightly more forcing reaction conditions compared to the synthesis of less hindered silanes.

Experimental Protocol: Synthesis of (2,4,6-trimethylphenyl)silane

This protocol is adapted from established procedures for the synthesis of arylsilanes.[6]

Materials:

  • 1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trichlorosilane (HSiCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard Schlenk line and glassware

Workflow Diagram:

SynthesisWorkflow cluster_grignard Step 1: Grignard Reagent Formation cluster_silylation Step 2: Silylation cluster_reduction Step 3: Reduction cluster_workup Step 4: Workup and Purification A 1-Bromo-2,4,6-trimethylbenzene + Mg C Mesitylmagnesium bromide A->C Reflux B Anhydrous THF B->C E Tris(2,4,6-trimethylphenyl)chlorosilane C->E D Trichlorosilane D->E Addition at 0°C G (2,4,6-trimethylphenyl)silane E->G F Lithium aluminum hydride F->G Anhydrous diethyl ether H Aqueous Quench G->H I Extraction H->I J Drying I->J K Distillation J->K L Pure Product K->L

Caption: Workflow for the synthesis of (2,4,6-trimethylphenyl)silane.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. A solution of 1-bromo-2,4,6-trimethylbenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed to yield a solution of mesitylmagnesium bromide.

  • Silylation: The Grignard reagent is cooled to 0°C, and a solution of trichlorosilane in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Reduction: In a separate flask, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared. The crude tris(2,4,6-trimethylphenyl)chlorosilane solution is added dropwise to the LiAlH₄ suspension at 0°C. The reaction is then stirred at room temperature to complete the reduction.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield (2,4,6-trimethylphenyl)silane as a colorless oil.

Spectroscopic Characterization

The structure of (2,4,6-trimethylphenyl)silane can be confirmed by standard spectroscopic techniques.

Table 2: Spectroscopic Data for Phenylsilane Derivatives

Spectroscopic DataTrimethyl(phenyl)silane(2,4,6-trimethylphenyl)silane (Expected)
¹H NMR (CDCl₃, δ) 0.25 (s, 9H, Si-CH₃), 7.25-7.55 (m, 5H, Ar-H)[7]~0.3 (s, 9H, Si-CH₃), ~2.3 (s, 9H, Ar-CH₃), ~6.8 (s, 2H, Ar-H)
¹³C NMR (CDCl₃, δ) -1.1 (Si-CH₃), 127.8, 128.9, 133.8, 138.3 (Ar-C)~( -1.0) (Si-CH₃), ~21.0 (Ar-CH₃), ~129.0, ~138.0, ~140.0 (Ar-C)
IR (cm⁻¹) 3068 (Ar C-H), 2955 (Alkyl C-H), 2150 (Si-H), 1248 (Si-CH₃), 835 (Si-C)[8]~3050 (Ar C-H), ~2960 (Alkyl C-H), ~2140 (Si-H), ~1250 (Si-CH₃), ~840 (Si-C)

Note: Expected values for (2,4,6-trimethylphenyl)silane are estimated based on data for related compounds.

Manifestations of Steric Hindrance in Chemical Reactions

The primary utility of the (2,4,6-trimethylphenyl)silyl group lies in its ability to influence the course of chemical reactions through steric hindrance. This can manifest in several ways, including controlling regioselectivity, enhancing the stability of reactive intermediates, and directing stereochemical outcomes.

Directing Regioselectivity in Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental transformation in organosilicon chemistry. The regioselectivity of this reaction can be highly dependent on the steric bulk of the silane.[9][10] With bulky silanes like (2,4,6-trimethylphenyl)silane, the addition to unsymmetrical alkenes or alkynes is often directed to the less sterically hindered carbon atom, leading to the anti-Markovnikov product.

Logical Relationship Diagram:

Hydrosilylation cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products A Unsymmetrical Alkene C Markovnikov Addition (Sterically Hindered) A->C D Anti-Markovnikov Addition (Sterically Favored) A->D B (2,4,6-trimethylphenyl)silane B->C B->D E Minor Product C->E F Major Product D->F

Caption: Steric control in the hydrosilylation of an unsymmetrical alkene.

Stabilization of Reactive Intermediates

The steric shield provided by the mesityl groups can be used to stabilize otherwise transient or highly reactive species. For instance, the introduction of a (2,4,6-trimethylphenyl)silyl group can allow for the isolation and characterization of molecules with unusual bonding arrangements or low coordination numbers at the silicon center. The bulky substituents prevent intermolecular reactions that would otherwise lead to decomposition or polymerization.[12]

Application as a Bulky Protecting Group

In multi-step organic synthesis, the protection of functional groups is a critical strategy. Silyl ethers are commonly employed to protect alcohols, and the stability of these ethers is directly related to the steric bulk of the silyl group.[4][10] A (2,4,6-trimethylphenyl)silyl ether would be expected to exhibit exceptional stability towards a wide range of reagents and reaction conditions, making it a valuable tool for the protection of hydroxyl groups in complex molecules where other, less hindered silyl ethers might be cleaved. Its removal would likely require harsh conditions, such as treatment with a strong fluoride source under forcing conditions.

Future Perspectives and Applications in Drug Development

The unique steric properties of the (2,4,6-trimethylphenyl)silyl group offer intriguing possibilities in the field of drug development. The incorporation of such a bulky, lipophilic group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. For example, it could be used to:

  • Enhance Metabolic Stability: The steric bulk could shield a metabolically labile part of a molecule from enzymatic degradation.

  • Modulate Receptor Binding: The size and shape of the mesitylsilyl group could be used to fine-tune the binding affinity and selectivity of a ligand for its target receptor.

  • Improve Oral Bioavailability: The lipophilic nature of the group could enhance the absorption of a drug from the gastrointestinal tract.

While the direct application of (2,4,6-trimethylphenyl)silane in pharmaceuticals is not yet widespread, the principles of steric shielding it embodies are of fundamental importance in medicinal chemistry. As our understanding of structure-activity relationships becomes more sophisticated, the strategic use of sterically demanding groups like the mesitylsilyl moiety is likely to become an increasingly important tool in the design of novel therapeutics.

Conclusion

The (2,4,6-trimethylphenyl)silyl group is a powerful tool in the arsenal of the synthetic chemist. Its profound steric hindrance provides a means to control reactivity, stabilize reactive species, and protect functional groups with exceptional robustness. While quantitative data on its specific steric parameters may be limited, the qualitative principles of its shielding effect are well-established and offer a logical framework for its application. For researchers, scientists, and drug development professionals, a thorough understanding of the steric effects of the (2,4,6-trimethylphenyl)silyl group opens up new possibilities for tackling complex synthetic challenges and designing molecules with precisely tailored properties.

References

  • Royal Society of Chemistry. (n.d.). General Experimental Remarks. Retrieved from [Link]

  • Tris(trimethylsilyl)silane and Visible-Light Irradiation: A New Metal- and Additive-Free Photochemical Process for the Synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ermakova, A., et al. (2015). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. ResearchGate. Retrieved from [Link]

  • Krylov, F. D., et al. (2024).
  • IR Spectrum of Trimethyl(phenyl)silane. (n.d.). ResearchGate. Retrieved from [Link]

  • Fries, C., et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. PMC.
  • Veinot, A. J., et al. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. MDPI.
  • Veinot, A. J., et al. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Semantic Scholar.
  • (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride. (2012).
  • Silane, trimethylphenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • tris(trimethylsilyl)silane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Ondar, E., Burykina, J. V., & Ananikov, V. P. (n.d.). Comparative mechanistic study for different silanes in the model reaction catalyzed by Pt/MWCNT THF.
  • Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum C
  • Process for the preparation of 2,4,6-trimethylphenylacetic acid. (n.d.). Google Patents.
  • Hydrosilylation reaction of olefins: recent advances and perspectives. (n.d.). SciSpace. Retrieved from [Link]

  • Trimethyl(phenyl)silane | C9H14Si | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

  • Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfon
  • Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Hydrosilylation and Silane Polymerization Catalyzed by Group 4 Amidometallocene Cations. (2022, December 22). Cronfa - Swansea University.
  • Strategic applications of the β‐Silicon effect. (n.d.). Queen's University Belfast.
  • Steric Effects of Silyl Groups | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Triethyl Silane Synthesis A Comprehensive Guide. (2023, December 14).
  • The syntheses and characterization of the bulky terphenyl silanes and chlorosilanes 2,6-Mes(2)C(6)H(3)SiCl(3), 2,6-Trip(2)C(6)H(3)SiCl(3), 2,6-Mes(2)C(. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran. (n.d.). PMC.

Sources

Exploratory

Systematizing Organosilicon Complexity: A Technical Guide to the IUPAC Nomenclature and Synthesis of Mesitylsilane Derivatives

Introduction Organosilicon compounds, particularly those bearing sterically demanding groups like the mesityl (2,4,6-trimethylphenyl) radical, are cornerstone reagents in modern organometallic chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Organosilicon compounds, particularly those bearing sterically demanding groups like the mesityl (2,4,6-trimethylphenyl) radical, are cornerstone reagents in modern organometallic chemistry and materials science. Mesitylsilanes are frequently utilized to stabilize reactive intermediates such as silylenes and silylenoids[1],[2]. As structural complexity increases, applying rigorous IUPAC nomenclature becomes critical for unambiguous communication among researchers and drug development professionals. This whitepaper elucidates the substitutive nomenclature framework for mesitylsilane derivatives, bridging theoretical naming conventions with field-proven synthetic methodologies.

Core Principles of Organosilicon Nomenclature

The IUPAC nomenclature for organosilicon compounds relies primarily on substitutive nomenclature, treating the compounds as derivatives of the parent hydride, silane (


)[3],[4]. The generalized 'ane' nomenclature, detailed in the IUPAC Blue Book (Recommendations 2013), dictates that substituents attached to the silicon atom are cited as prefixes in alphabetical order[5].
  • Parent Structure: The longest continuous silicon chain or the central silicon atom forms the root. For mononuclear silanes, the parent is "silane"[4].

  • The Mesityl Substituent: In IUPAC preferred names (PINs), the mesityl group is systematically named as "2,4,6-trimethylphenyl". However, "mesityl" remains a widely accepted retained name in general IUPAC nomenclature due to its ubiquitous use in literature[6],[7].

  • Alphabetization and Multipliers: Substituents such as chloro, ethyl, and mesityl are alphabetized (e.g., chloro before ethyl before mesityl). Multiplicative prefixes (di-, tri-, tetra-) do not affect the alphabetical sorting of the base substituent names[3].

Naming Mesitylsilane Derivatives: Structural Causality

The steric bulk of the mesityl group dictates the chemical stability and reactivity of the resulting silane. Naming these derivatives requires careful attention to the functional groups present.

  • Mesitylsilane (

    
    ): Systematically named (2,4,6-trimethylphenyl)silane.
    
  • Chloromesitylsilane (

    
    ): Systematically named chloro(2,4,6-trimethylphenyl)silane. The halogen "chloro" precedes the aryl group alphabetically[3].
    
  • Dimesitylsilane (

    
    ): Systematically named bis(2,4,6-trimethylphenyl)silane. The prefix "bis-" is preferred over "di-" when the substituent name itself contains numerical descriptors or is complex, avoiding ambiguity[8],[5].
    
  • Trimesitylsilane (

    
    ): Systematically named tris(2,4,6-trimethylphenyl)silane.
    

When transition metals are coordinated, additive nomenclature from the IUPAC Red Book is often integrated[9]. For instance, a ruthenium complex bearing a mesitylsilyl ligand is named by treating the silyl group as an anionic ligand (e.g., mesitylsilyl) ending in "-yl"[7],[10].

IUPAC_Naming_Logic Start Start: Identify Molecule Parent Identify Parent Hydride (e.g., Silane, Disilane) Start->Parent Substituents Identify Substituents (e.g., Chloro, Mesityl) Parent->Substituents Alphabetize Alphabetize Prefixes (Ignore di-, tri-, bis-) Substituents->Alphabetize Locants Assign Locants (Minimize numbers) Alphabetize->Locants PIN Assemble Preferred IUPAC Name (PIN) Locants->PIN

Logical workflow for generating the Preferred IUPAC Name (PIN) for organosilanes.

Quantitative Data: Properties of Key Mesitylsilanes

The physical and spectroscopic properties of mesitylsilanes are heavily influenced by the electron-donating nature and steric shielding of the mesityl rings. The table below summarizes key derivatives.

Common NamePreferred IUPAC Name (PIN)Empirical Formula

Si NMR Shift (ppm)
Application / Reactivity
Mesitylsilane(2,4,6-trimethylphenyl)silane

-58.0 to -60.0Precursor for silylenes and transition metal complexes[11],[10].
DimesitylsilaneBis(2,4,6-trimethylphenyl)silane

-35.5Bulky reducing agent; ligand precursor.
MesityltrichlorosilaneTrichloro(2,4,6-trimethylphenyl)silane

+2.0 to +5.0Monomer for sterically hindered siloxanes[12].
BromomesitylsilyleneBromo(2,4,6-trimethylphenyl)silylene

+60.0 to +80.0*Reactive intermediate trapped by olefins[1],[2].

*Shift values for reactive intermediates are highly dependent on the stabilizing matrix or coordinating solvent (e.g., THF).

Experimental Methodologies: Synthesis of Mesitylsilane ( )

The synthesis of mesitylsilane requires rigorous anhydrous conditions due to the moisture sensitivity of the chlorosilane intermediates and the reducing agents. The protocol relies on the nucleophilic substitution of silicon tetrachloride (


) by a mesityl Grignard reagent, followed by reduction[11].
Protocol: Gram-Scale Synthesis of (2,4,6-trimethylphenyl)silane

Causality Check: The use of a Grignard reagent over an organolithium reagent for the first step prevents over-alkylation of the silicon center, ensuring the selective formation of mesityltrichlorosilane rather than dimesityldichlorosilane.

Step 1: Preparation of Mesitylmagnesium Bromide

  • In an oven-dried, argon-flushed Schlenk flask, suspend magnesium turnings (1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Add a catalytic crystal of iodine to activate the magnesium surface.

  • Add 2-bromomesitylene (1.0 equiv) dropwise at room temperature. Initiate the reaction with gentle heating if necessary.

  • Stir the mixture for 2 hours at reflux to ensure complete formation of the Grignard reagent.

Step 2: Silylation

  • Cool the Grignard solution to 0 °C.

  • Slowly transfer the solution via cannula into a separate Schlenk flask containing a solution of

    
     (1.5 equiv) in THF at -78 °C. Rationale: Excess 
    
    
    
    and cryogenic temperatures suppress multiple substitutions.
  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure and extract the residue with anhydrous pentane to precipitate magnesium salts. Filter via a Schlenk frit to isolate crude mesityltrichlorosilane.

Step 3: Reduction to Mesitylsilane

  • Dissolve the crude mesityltrichlorosilane in anhydrous diethyl ether and cool to 0 °C.

  • Carefully add a suspension of Lithium Aluminum Hydride (

    
    , 1.5 equiv) in diethyl ether portion-wise. Caution: Highly exothermic reaction releasing hydrogen gas.
    
  • Reflux the mixture for 4 hours.

  • Quench the reaction at 0 °C by the Fieser method (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water) to form a granular aluminum salt precipitate. This creates a self-validating visual cue (white granular solid) confirming successful quenching without forming intractable emulsions.
  • Filter the mixture, dry the organic layer over anhydrous

    
    , and concentrate. Purify via vacuum distillation to yield pure mesitylsilane as a colorless liquid.
    

Synthetic_Workflow Reagents 2-Bromomesitylene + Mg / THF Grignard MesMgBr (Grignard Reagent) Reagents->Grignard Substitution SiCl4 Addition (-78 °C) Grignard->Substitution Intermediate MesSiCl3 (Intermediate) Substitution->Intermediate Reduction LiAlH4 Reduction (Ether, Reflux) Intermediate->Reduction Product MesSiH3 (Mesitylsilane) Reduction->Product

Step-by-step synthetic workflow for the preparation of mesitylsilane.

Advanced Reactivity: Silylenoids and Transition Metal Complexes

Mesitylsilanes are not merely end-products; they are vital precursors. When subjected to specific conditions, mesitylsilanes can generate silylenoids—reactive intermediates exhibiting silylene-like reactivity[1]. For example, the reductive cleavage of tris(mesitylthio)mesitylsilane yields a lithium silylenoid that can be trapped by olefins to form silacyclopropanes[2]. Furthermore, mesitylsilane readily reacts with ruthenium complexes to form cyclometalated N-heterocyclic carbene silyl hydride complexes, showcasing its utility in advanced catalytic system design[10].

Conclusion

The rigorous application of IUPAC nomenclature to mesitylsilane derivatives ensures clarity in the rapidly expanding field of organosilicon chemistry. By adhering to substitutive naming principles—prioritizing the silane parent and correctly alphabetizing the sterically demanding 2,4,6-trimethylphenyl groups—researchers can accurately document and communicate complex synthetic architectures. Coupled with robust, self-validating experimental protocols, this standardized language accelerates innovation in drug development and materials engineering.

References
  • Trichloroethylsilane (IUPAC Nomencl
  • Binary silicon-hydrogen compounds. Wikipedia.
  • Synthesis, characterization, and evaluation of a heat stabilizing siloxane. Eastern Michigan University.
  • Brief Guide To The Nomenclature of Organic Chemistry (IUPAC Technical Report). Scribd.
  • Blue Book P-5 - IUPAC nomencl
  • Supporting Information (Mesitylsilane Synthesis). The Royal Society of Chemistry.
  • Nomenclature of Organometallic Compounds of the Transition Elements. IUPAC.
  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London.
  • IUPAC nomenclature of inorganic chemistry 2005. Wikipedia.
  • Synthesis, Molecular Structure, and Reactivity of the Isolable Silylenoid....
  • A New Synthetic Route for Silacyclopropanes.
  • Synthesis, Structures, and Reactivity Studies of Cyclometalated N-Heterocyclic Carbene Complexes of Ruthenium. The Royal Society of Chemistry.

Sources

Protocols & Analytical Methods

Method

synthesis of (2,4,6-trimethylphenyl)silane from Mesitylmagnesium bromide

Application Note: Synthesis of (2,4,6-Trimethylphenyl)silane via Grignard Addition and Hydride Reduction Executive Summary The synthesis of bulky arylsilanes, such as (2,4,6-trimethylphenyl)silane (commonly known as mesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of (2,4,6-Trimethylphenyl)silane via Grignard Addition and Hydride Reduction

Executive Summary

The synthesis of bulky arylsilanes, such as (2,4,6-trimethylphenyl)silane (commonly known as mesitylsilane,


), is a critical operation in the development of sterically encumbered organometallic ligands, frustrated Lewis pairs, and specialized materials. This application note details a robust, field-proven, two-step synthetic protocol starting from mesitylmagnesium bromide. The methodology leverages tetramethyl orthosilicate (

) as the silicon electrophile to ensure strict mono-substitution, followed by an exhaustive hydride reduction using lithium aluminum hydride (

) to yield the primary silane.

Mechanistic Rationale & Experimental Design

Why Tetramethyl Orthosilicate (


)? 
When synthesizing monoarylsilanes via Grignard reagents, the choice of the silicon electrophile dictates the product distribution. While tetrachlorosilane (

) is commonly used, it is highly reactive and often leads to difficult-to-separate mixtures of mono-, di-, and tri-substituted products, even with bulky Grignards. By employing

, the electrophilicity of the silicon center is attenuated by the electron-donating methoxy groups. Furthermore, utilizing a large stoichiometric excess (3.0 equivalents) of

statistically suppresses the formation of dimesityldimethoxysilane, ensuring that mesityltrimethoxysilane (

) is the exclusive product[1].

Why Lithium Aluminum Hydride (


)? 
The reduction of 

to

requires a potent nucleophilic hydride source. The ortho-methyl groups of the mesityl ring create a severe steric shield around the silicon center, which can inhibit the approach of weaker reducing agents.

provides the necessary driving force to sequentially displace the three methoxy leaving groups. The reaction is initiated at 0 °C to control the exothermic hydride transfer and is subsequently allowed to proceed at room temperature to overcome the kinetic barrier of the final substitution steps.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric requirements and physicochemical parameters for both stages of the synthesis.

Table 1: Stoichiometry for Mesityltrimethoxysilane (


) Synthesis 
ReagentMW ( g/mol )EquivalentsAmountRole
Mesitylmagnesium Bromide223.411.080.0 mmolNucleophile
Tetramethyl Orthosilicate152.223.0240.0 mmolElectrophile
Diethyl Ether (

)
74.12-160 mLSolvent

Table 2: Stoichiometry for (2,4,6-Trimethylphenyl)silane (


) Synthesis 
ReagentMW ( g/mol )EquivalentsAmountRole
Mesityltrimethoxysilane240.371.08.32 mmolSubstrate
Lithium Aluminum Hydride37.952.016.64 mmolReducing Agent
Diethyl Ether (

)
74.12-40 mLSolvent

Experimental Workflows and Methodologies

Workflow Step1 Step 1: Grignard Preparation MesBr + Mg in Et2O Reflux 1 h Step2 Step 2: Electrophilic Substitution Add MesMgBr to Si(OMe)4 at -5 °C, then 23 °C Step1->Step2 Step3 Step 3: Distillation Purify MesSi(OMe)3 b.p. 90 °C (300 mtorr) Step2->Step3 Step4 Step 4: Hydride Reduction LiAlH4 + MesSi(OMe)3 in Et2O at 0 °C to 23 °C Step3->Step4 Step5 Step 5: Final Isolation Quench & Extract Yield MesSiH3 Step4->Step5

Workflow for the synthesis of (2,4,6-trimethylphenyl)silane from MesMgBr.

Protocol A: Synthesis of Mesityltrimethoxysilane[1]
  • Preparation of the Electrophile Solution: To a flame-dried, 2-neck round-bottom flask under an inert argon atmosphere, add 35.7 mL (240 mmol, 3.0 equiv.) of

    
     and 160 mL of anhydrous 
    
    
    
    . Cool the solution to -5 °C using an ice/brine bath.
  • Grignard Addition: Slowly transfer the freshly prepared mesitylmagnesium bromide solution (80 mmol, 1.0 equiv. in ~70 mL

    
    ) into the electrophile solution via a dropping funnel over 45 minutes.
    
    • Causality Insight: The slow addition at -5 °C is paramount to dissipate the heat of the reaction, preventing localized boiling of the ether and suppressing unwanted secondary alkylations.

  • Reaction Maturation: Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 23 °C. Stir the mixture overnight to ensure complete conversion.

  • Workup and Extraction: Dilute the reaction mixture with approximately 400 mL of deionized water to quench any unreacted Grignard reagent and hydrolyze magnesium salts. Extract the aqueous layer with hexanes (

    
     mL).
    
    • Causality Insight: Hexanes are specifically chosen over ether for the extraction because they act as an anti-solvent for polar impurities and residual magnesium salts, while the highly lipophilic

      
       remains completely soluble.
      
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude liquid via vacuum distillation.
    
    • Self-Validation: Successful isolation is validated by the distinct boiling point of the product (90 °C at ~300 mtorr), yielding a colorless liquid and ensuring the removal of any unreacted silicates.

Protocol B: Reduction to (2,4,6-Trimethylphenyl)silane[2],[1]
  • Hydride Suspension Setup: To a flame-dried round-bottom flask under an inert atmosphere, cautiously add 631 mg (16.64 mmol, 2.0 equiv.) of

    
     powder, followed by 32 mL of anhydrous 
    
    
    
    . Cool the gray suspension to 0 °C.
  • Substrate Addition: Dissolve 2.0 g (8.32 mmol, 1.0 equiv.) of the purified

    
     in 8 mL of anhydrous 
    
    
    
    . Add this solution dropwise to the
    
    
    suspension to control the evolution of heat.
  • Reduction: Remove the ice bath and allow the reaction to stir for 3 hours at 23 °C. The extreme steric bulk of the mesityl group necessitates this extended reaction time at room temperature to ensure all three methoxy groups are successfully substituted by hydrides.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Carefully quench the excess

    
     by sequentially adding 0.63 mL of water, 0.63 mL of 15% aqueous NaOH, and 1.89 mL of water. Stir vigorously.
    
    • Self-Validation: The Fieser method provides a self-validating visual cue: the successful quenching of reactive hydrides and the formation of a safe, easily filterable state is confirmed when the gray suspension transitions into a clear solution containing a granular white precipitate.

  • Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake thoroughly with

    
    . Concentrate the filtrate in vacuo. Due to the high volatility of primary arylsilanes, care must be taken during solvent removal (avoid high vacuum or prolonged heating) to prevent product loss.
    

References

  • Supporting Information Page S1 Carbon-Silicon Bond Formation in the Synthesis of Benzylic Silanes Source: doi.org URL:[1]

  • Main Group Element-Based Heterocyclic Cations: Studies on the Stereochemistry and Reactivity of Intramolecularly Stabilized Silylium Source: uni-regensburg.de URL:

Sources

Application

Application Note: Chemoselective Hydrosilylation using Mesitylsilane and Lewis Acid Catalysis

This Application Note is structured to address the high-precision requirements of chemoselective hydrosilylation. While "Mesitylsilane" ( ) is technically the hydride source (reagent) rather than the catalyst, it acts as...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the high-precision requirements of chemoselective hydrosilylation. While "Mesitylsilane" (


) is technically the hydride source (reagent) rather than the catalyst, it acts as the kinetic selector  in modern "Frustrated Lewis Pair" (FLP) type hydrosilylation protocols catalyzed by Tris(pentafluorophenyl)borane (

).

The following guide details the protocol for Sterically Controlled Hydrosilylation using the Mesitylsilane/


 System , a methodology critical for reducing specific functionalities in complex pharmaceutical intermediates without protecting groups.

Executive Summary

Standard hydrosilylation protocols (e.g., using


 or 

with Pt/Rh catalysts) often lack chemoselectivity, reducing all accessible carbonyls or alkenes. This protocol utilizes Mesitylsilane (

)
in conjunction with the Lewis acid catalyst Tris(pentafluorophenyl)borane (

, BCF)
.

The steric bulk of the Mesityl group (


) serves a dual purpose:
  • Kinetic Resolution: It significantly slows the reduction of sterically hindered ketones, allowing for the selective reduction of aldehydes or accessible ketones in poly-functionalized molecules.

  • Catalyst Protection: It prevents the formation of stable, inactive Lewis Acid-Base adducts, ensuring high turnover numbers (TON) via the Piers Mechanism .

Mechanistic Insight & Rationale

To ensure reproducibility, researchers must understand why this system works. Unlike transition metal catalysis (Chalk-Harrod mechanism), this metal-free protocol relies on electrophilic silane activation .

The Piers Mechanism vs. Carbonyl Activation

In traditional Lewis Acid catalysis, the acid activates the carbonyl (nucleophile). However,


 is so bulky that it prefers to activate the silane (hydride abstraction).
  • Initiation:

    
     abstracts a hydride from 
    
    
    
    , forming a transient silylium-borohydride ion pair:
    
    
    .
  • Silylation: The highly electrophilic silylium species

    
     coordinates to the carbonyl oxygen.
    
  • Hydride Transfer: The borohydride anion

    
     delivers the hydride to the activated carbonyl carbon, regenerating the catalyst.
    

Critical Note: If a smaller silane (like


) is used with basic substrates, the catalyst often binds irreversibly to the substrate (Lewis base), killing the reaction. Mesitylsilane's bulk prevents this inhibition. 

PiersMechanism Cat Catalyst B(C6F5)3 IonPair Active Ion Pair [MesSiH2]+ [HB(C6F5)3]- Cat->IonPair Hydride Abstraction Silane Reagent MesSiH3 Silane->IonPair Hydride Abstraction Intermediate Silylium-Carbonyl Adduct IonPair->Intermediate + Substrate (Silylation) Substrate Substrate R2C=O Product Silyl Ether R2CH-O-SiMesH2 Intermediate->Product Hydride Transfer Product->Cat Catalyst Regeneration

Figure 1: The Piers Mechanism for BCF-catalyzed hydrosilylation. The catalyst activates the silane, not the carbonyl.[1]

Experimental Protocol

Materials & Equipment
ComponentSpecificationCriticality
Catalyst

(Sublimed grade)
High: Must be white/clear. Brown color indicates hydrolysis/oxidation.
Silane Mesitylsilane (

)
Medium: Store under inert gas.
Solvent Dichloromethane (DCM) or TolueneHigh: Anhydrous (<50 ppm

).
Glassware Schlenk tubes or Glovebox vialsHigh: Oven-dried at 120°C for >4 hours.
Standard Operating Procedure (SOP)

Scale: 1.0 mmol Substrate basis.

Step 1: Catalyst Stock Solution Preparation (Glovebox recommended)

  • Weigh 25.6 mg (0.05 mmol, 5 mol%) of

    
     in a glovebox.
    
  • Dissolve in 1.0 mL of anhydrous DCM.

  • Note: If working on a Schlenk line, weigh the solid rapidly into a distinct vial and purge with Argon immediately.

Step 2: Reaction Assembly

  • In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the Substrate (1.0 mmol).

  • Add Mesitylsilane (1.1 equiv, 1.1 mmol, ~165 mg/180 µL).

  • Add anhydrous DCM (4.0 mL) to dissolve the mixture.

  • Self-Validation Check: Ensure the solution is clear. Cloudiness implies wet solvent (hydrolysis of silane).

Step 3: Catalyst Addition & Monitoring

  • Add the Catalyst Stock Solution (1.0 mL) dropwise to the stirring reaction mixture at Room Temperature (23°C).

  • Observation: Gas evolution (

    
    ) is not typical for carbonyl reduction but is typical for alcohol dehydrogenation. If bubbling occurs with a ketone substrate, check for moisture.
    
  • Monitor via TLC or GC-MS.

    • Reaction Time: Aldehydes: <15 mins. Ketones: 1–4 hours.

Step 4: Workup (Protodesilylation) To isolate the alcohol (if desired) rather than the silyl ether:

  • Quench reaction with 2 mL of MeOH containing 1% HCl or TBAF (1.0 M in THF).

  • Stir for 30 minutes.

  • Dilute with

    
    , wash with 
    
    
    
    (sat. aq) and Brine.
  • Dry over

    
     and concentrate.
    
Workflow Diagram

Workflow Start Start: Oven-Dry Glassware Mix Mix Substrate + MesSiH3 in Anhydrous DCM Start->Mix Check Is Solution Clear? Mix->Check Dry Re-dry Solvent/Substrate Check->Dry No (Cloudy) CatAdd Add B(C6F5)3 Catalyst (Dropwise) Check->CatAdd Yes Monitor Monitor (TLC/GC) Aldehydes: ~15m Ketones: ~2h CatAdd->Monitor Quench Quench (MeOH/HCl) for Alcohol Isolation Monitor->Quench

Figure 2: Experimental workflow for Mesitylsilane-mediated hydrosilylation.

Data & Performance Metrics

The following table illustrates the chemoselectivity provided by the Mesitylsilane system compared to smaller silanes (


). Data derived from comparative kinetic studies (see References).
Substrate TypeSilane UsedTime to >95% Conv.[2]Selectivity Note
Benzaldehyde

< 5 minNo selectivity vs. ketones.
Benzaldehyde

10 minHigh. Reduces aldehyde in presence of ketone.
Acetophenone

20 minFast reduction.
Acetophenone

2 hoursSlower due to steric bulk.
Diisopropyl Ketone

> 24 hoursResistant. Allows reduction of less hindered groups.
Ester (Benzoate)

No ReactionChemoselective. Esters are preserved.

Troubleshooting & Optimization

Catalyst Deactivation
  • Symptom: Reaction stalls at <10% conversion.

  • Cause:

    
     is highly hygroscopic. Water forms a strong adduct 
    
    
    
    which is catalytically dead.
  • Solution: Use a "scavenger" loading. Add 1-2% excess silane before adding the catalyst to scavenge trace water, or sublime the catalyst.

Regioselectivity Issues
  • Symptom: Reduction of the "wrong" functional group.

  • Adjustment: Switch from

    
     to the even bulkier Dimesitylsilane (
    
    
    
    )
    . This silane is extremely sensitive to steric environments and will exclusively reduce primary aldehydes or unhindered methyl ketones.
Safety Note

While Mesitylsilane is air-stable,


 and the intermediate silylium species are moisture-sensitive. The reaction does not typically generate pressure, but standard Schlenk safety protocols apply.

References

  • Piers, W. E., & Marwitz, A. J. V. (2008). Chemistry of Tris(pentafluorophenyl)borane.

  • Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters. The foundational paper establishing the mechanism.

  • Oestreich, M., et al. (2014). The Cationic Si–H Bond Activation Mechanism in Metal-Free Catalysis.

    • [Source: Angewandte Chemie Int. Ed.]([Link])

  • Gevorgyan, V., et al. (2000). Scope and Mechanism of the B(C6F5)

Sources

Method

Synthesis of Sterically Hindered Disilenes Utilizing Mesityl-Substituted Silanes: An Application Guide

Abstract The isolation of stable disilenes, compounds featuring a silicon-silicon double bond (Si=Si), represents a landmark achievement in main group chemistry, challenging the long-held "double bond rule".[1][2] The ki...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isolation of stable disilenes, compounds featuring a silicon-silicon double bond (Si=Si), represents a landmark achievement in main group chemistry, challenging the long-held "double bond rule".[1][2] The kinetic stabilization afforded by bulky substituents is paramount to preventing the inherent tendency of these species to polymerize.[3] Among the most effective and widely employed steric shields are mesityl (2,4,6-trimethylphenyl) groups. This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of sterically hindered disilenes, with a particular focus on methodologies involving mesityl-substituted silane precursors. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-tested protocols, and present characterization data for these unique molecular architectures.

Introduction: The Significance of Sterically Hindered Disilenes

Historically, the formation of pπ-pπ bonds involving elements beyond the second period was deemed unfavorable due to poor orbital overlap.[1] However, the synthesis of the first isolable disilene, tetramesityldisilene ((Mesityl)₂Si=Si(Mesityl)₂), by West, Fink, and Michl in 1981 overturned this dogma.[3] This breakthrough was made possible by the use of bulky mesityl groups, which kinetically stabilize the reactive Si=Si double bond by sterically precluding intermolecular reactions that would otherwise lead to oligomerization or polymerization.[1]

The unique electronic and structural features of disilenes, such as their non-planar geometries and the reactivity of the Si=Si bond, have opened new avenues in materials science, catalysis, and as synthetic intermediates.[4] Their ability to react with a variety of small molecules makes them promising candidates for applications in bond activation and the formation of novel silicon-containing functional materials.[5][6]

Synthetic Strategies for Sterically Hindered Disilenes

The synthesis of stable disilenes hinges on the introduction of sterically demanding substituents. The mesityl group, with its ortho-methyl substituents, provides a significant steric cone that effectively shields the Si=Si double bond. Several synthetic methodologies have been developed to construct these fascinating molecules.

Reductive Coupling of Dihaloorganosilanes

One of the most common and versatile methods for the synthesis of disilenes is the reductive coupling of dihaloorganosilanes. This approach typically involves the use of alkali metals or other reducing agents to couple two silyl units.

Mechanism: The reaction is believed to proceed through the formation of a silylene intermediate, which then dimerizes to form the disilene. The bulky substituents are crucial in preventing further reactions of the highly reactive silylene.

Experimental Workflow: Reductive Coupling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation Dihaloorganosilane Dihaloorganosilane Reaction Vessel Reaction Vessel Dihaloorganosilane->Reaction Vessel Add Reducing Agent Reducing Agent Reducing Agent->Reaction Vessel Add Filtration Filtration Reaction Vessel->Filtration Quench & Filter Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Vessel Maintain Solvent Solvent Solvent->Reaction Vessel Chromatography Chromatography Filtration->Chromatography Purify Crystallization Crystallization Chromatography->Crystallization Disilene Product Disilene Product Crystallization->Disilene Product

Caption: Workflow for disilene synthesis via reductive coupling.

Photolysis of Cyclic or Linear Trisilanes

The photolysis of organosilane precursors, particularly cyclic trisilanes, offers a clean method for generating silylenes, which can then dimerize to form disilenes. This method was instrumental in the initial synthesis of tetramesityldisilene.[3]

Mechanism: UV irradiation of a trisilane precursor leads to the extrusion of a silylene unit. In the absence of a trapping agent, the silylene dimerizes to yield the corresponding disilene. The steric bulk of the substituents is again critical to prevent polymerization.[1]

Reaction Scheme: Photolytic Synthesis

G Cyclic Trisilane Cyclic Trisilane UV Light (hv) UV Light (hv) Silylene Intermediate Silylene Intermediate Cyclic Trisilane->Silylene Intermediate Extrusion Disilene Product Disilene Product Silylene Intermediate->Disilene Product Dimerization

Caption: Photochemical synthesis of disilenes from cyclic trisilanes.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be dried and degassed prior to use.

Protocol: Synthesis of Tetramesityldisilene via Reductive Coupling of Dimesityldichlorosilane

This protocol is adapted from the foundational work in the field and is a reliable method for producing tetramesityldisilene.[7]

Materials:

  • Dimesityldichlorosilane (Mes₂SiCl₂)

  • Lithium naphthalenide solution (prepared in situ or obtained commercially)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane

  • Celatom® or equivalent filter aid

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve dimesityldichlorosilane in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of lithium naphthalenide in THF to the stirred solution of dimesityldichlorosilane. The reaction mixture will typically turn a dark color.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by an appropriate method (e.g., GC-MS or TLC if applicable).

  • Once the reaction is deemed complete, quench the reaction by the slow addition of a proton source (e.g., anhydrous methanol) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then extracted with anhydrous pentane and filtered through a pad of Celatom® to remove insoluble salts.

  • The filtrate is concentrated under reduced pressure to yield a solid.

  • The crude tetramesityldisilene can be further purified by recrystallization from a suitable solvent, such as pentane or hexane, to afford yellow-orange crystals.[3]

Protocol: Photolytic Synthesis of Tetramesityldisilene from Dimesitylsilylene Precursor

This method is based on the original report of the first stable disilene.[3]

Materials:

  • 2,2,4,4,6,6-Hexamethyl-1,3,5-trimesityl-1,3,5-trisilacyclohexane (or a suitable linear trisilane precursor)

  • Anhydrous hydrocarbon solvent (e.g., hexane or cyclohexane)

  • UV photoreactor (e.g., medium-pressure mercury lamp)

Procedure:

  • Dissolve the trisilane precursor in the chosen anhydrous hydrocarbon solvent in a quartz reaction vessel.

  • Degas the solution thoroughly by several freeze-pump-thaw cycles.

  • Irradiate the solution with a UV lamp at room temperature. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the growth of the characteristic absorption of the disilene.

  • Continue irradiation until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a hydrocarbon solvent to yield the desired tetramesityldisilene.

Characterization of Sterically Hindered Disilenes

The unique structural and electronic properties of disilenes necessitate a combination of spectroscopic and analytical techniques for their unambiguous characterization.

Technique Key Observables and Significance Typical Values for Tetramesityldisilene
²⁹Si NMR Spectroscopy The chemical shift of the sp²-hybridized silicon atoms in the Si=Si double bond is highly deshielded compared to sp³-hybridized silicons in disilanes.[1]δ ≈ +63 ppm
¹H NMR Spectroscopy The proton signals of the mesityl groups can provide information about the symmetry and purity of the compound. Due to restricted rotation, inequivalent methyl groups may be observed.[8]Complex aromatic and aliphatic signals consistent with the mesityl groups.
UV-Vis Spectroscopy Disilenes exhibit characteristic long-wavelength absorption bands corresponding to the π → π* transition of the Si=Si double bond.[2]λmax ≈ 420 nm
X-ray Crystallography Provides definitive structural information, including the Si=Si bond length (typically 2.14 - 2.29 Å), which is significantly shorter than a Si-Si single bond, and the degree of trans-bending at the silicon atoms.[3]Si=Si bond length ≈ 2.16 Å
Mass Spectrometry Confirms the molecular weight and fragmentation pattern of the disilene.Provides the molecular ion peak corresponding to the calculated mass.

Reactivity and Applications

Sterically hindered disilenes, despite their kinetic stability, exhibit a rich and diverse reactivity profile. The Si=Si double bond is susceptible to addition reactions with a variety of reagents, including:

  • Alcohols and Amines: These reactions proceed via addition across the Si=Si bond.[6]

  • Halogens and Halocarbons: Lead to the formation of 1,2-dihalodisilanes.

  • Chalcogens: Elemental sulfur, selenium, and tellurium react to form three-membered Si₂E rings.[1]

  • Unsaturated Organic Molecules: Disilenes can undergo cycloaddition reactions with alkynes and dienes.

This reactivity opens up possibilities for their use as precursors to novel silicon-containing polymers, as catalysts for small molecule activation, and in the synthesis of complex organosilicon frameworks for applications in materials science and electronics.

Conclusion

The synthesis of sterically hindered disilenes, pioneered by the use of mesityl-substituted silanes, has fundamentally altered our understanding of chemical bonding in the heavier main group elements. The protocols and characterization data presented in this application note provide a robust foundation for researchers to explore this fascinating class of compounds. The continued investigation into the synthesis, reactivity, and applications of disilenes promises to yield further exciting discoveries in the field of silicon chemistry.

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Sources

Application

Application Notes and Protocols: Mesitylsilane in the Synthesis of Sterically Demanding Organometallic Ligands

Authored by: A Senior Application Scientist Introduction: The Strategic Role of Steric Bulk in Ligand Design In the intricate world of organometallic chemistry and catalysis, the design of the ligand framework surroundin...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Steric Bulk in Ligand Design

In the intricate world of organometallic chemistry and catalysis, the design of the ligand framework surrounding a metal center is paramount. Ligands dictate the electronic and steric environment of the metal, thereby controlling its reactivity, selectivity, and stability. Among the vast arsenal of ligand precursors, those that introduce significant steric hindrance are of particular interest. Bulky ligands can stabilize highly reactive, low-coordinate metal centers, prevent unwanted dimerization or decomposition pathways, and create specific pockets around the active site to influence substrate binding and product formation.[1]

The mesityl group (2,4,6-trimethylphenyl) is a classic example of a sterically encumbering moiety. When incorporated into a silyl ligand framework, it offers a powerful tool for modulating the properties of transition metal complexes. This guide explores the utility of mesityl-containing precursors, particularly in the context of synthesizing advanced silyl ligands and their corresponding organometallic complexes. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and discuss the characterization and application of these important compounds.

Core Concepts: Why Mesityl-Silyl Ligands?

The combination of a bulky mesityl group with a silicon atom creates a unique ligand class with several advantageous properties:

  • Steric Protection: The primary role of the mesityl group is to provide a sterically crowded environment around the metal center. This can enforce unusual coordination geometries and stabilize reactive intermediates.

  • Tunable Electronics: While the mesityl group itself is primarily a bulky, electron-donating aryl group, the substituents on the silicon atom can be varied to fine-tune the electronic properties of the resulting silyl ligand. This allows for precise control over the electron density at the metal center.

  • Synthetic Versatility: As we will explore, mesityl groups can be incorporated into silyl ligands through several distinct synthetic strategies, offering flexibility in accessing a wide range of metal complexes. A common and effective strategy involves the reaction of an iron mesityl complex with various hydrosilanes, which leads to the selective synthesis of iron silyl complexes through the extrusion of mesitylene.[2][3]

Synthetic Pathways to Mesityl-Silyl Metal Complexes

The synthesis of metal complexes bearing mesityl-silyl ligands can be approached from multiple angles. The choice of method often depends on the desired final complex, the stability of intermediates, and the availability of starting materials.

G cluster_0 Synthetic Strategies cluster_1 Description cluster_2 Resulting Complex A Route 1: Mesityl Elimination from Metal-Aryl Precursor D Reaction of M-Mesityl complex with a hydrosilane (R3SiH). Eliminates mesitylene. A->D B Route 2: Nucleophilic Substitution on Metal-SiClx E Reaction of a metal-bound chlorosilyl ligand (M-SiCl3) with a mesityl- containing nucleophile. B->E C Route 3: Salt Metathesis with Mesitylsilanide F Reaction of a pre-formed alkali metal mesitylsilanide (M'-SiR2Mes) with a metal halide (M-X). C->F G LnM-SiR3 D->G E->G F->G G start Start dissolve Dissolve (MesCCC)FeMes(Py) in anhydrous toluene start->dissolve add_silane Slowly add PhSiH3 (1.1 equiv) at room temperature dissolve->add_silane react Stir for 4-6 hours (Monitor by NMR) add_silane->react remove_solvent Remove solvent in vacuo react->remove_solvent triturate Triturate solid with anhydrous pentane (x3) remove_solvent->triturate dissolve_filter Redissolve in toluene and filter through Celite® triturate->dissolve_filter crystallize Layer with pentane and store at -30 °C dissolve_filter->crystallize collect Collect crystals, wash with cold pentane, dry in vacuo crystallize->collect end End collect->end

Caption: Experimental workflow for the synthesis of an iron silyl complex.

Characterization of Mesityl-Silyl Complexes

A multi-technique approach is essential for the unambiguous characterization of these complexes.

TechniquePurpose & Expected Observations
¹H NMR To identify the mesityl protons (typically two singlets for methyl and aromatic protons), silyl-hydride protons (Si-H, if present), and other ancillary ligands. The integration ratios are crucial for confirming the stoichiometry.
¹³C NMR To confirm the carbon framework of the mesityl group and other organic ligands.
²⁹Si NMR A key technique for directly probing the silicon environment. The chemical shift is highly sensitive to the substituents on the silicon and the nature of the metal center. [4]
IR Spectroscopy Useful for identifying specific functional groups, such as the Si-H stretch (typically ~2000-2200 cm⁻¹) if a silyl hydride is present, and carbonyl (CO) stretches in carbonyl complexes. [5]
X-ray Crystallography Provides definitive proof of structure, including bond lengths, bond angles, and the overall coordination geometry around the metal center. This is the gold standard for confirming the steric influence of the mesityl-silyl ligand.
Mass Spectrometry To determine the mass-to-charge ratio of the complex, confirming its molecular weight and isotopic distribution pattern.

Application in Catalysis: Olefin Hydrogenation

Iron complexes bearing silyl ligands have demonstrated significant potential in catalysis, particularly for the hydrogenation of olefins. [2][3]The identity of the silyl ligand has a pronounced effect on the catalytic efficiency.

The catalytic cycle is believed to proceed via a σ-complex assisted metathesis (σ-CAM) mechanism for the activation of H₂. [3]In this pathway, the Si-H bond of the ligand cooperates with the metal center to heterolytically cleave dihydrogen.

G precatalyst Fe(II)-Silyl Precatalyst (LnM-SiR2H) active_species Active Fe(0) Species (Loss of N2, etc.) precatalyst->active_species Activation h2_coordination H2 Coordination active_species->h2_coordination + H2 h2_activation σ-CAM H2 Activation (Si-H cooperativity) h2_coordination->h2_activation fe_hydride Iron Hydride Intermediate (LnM(H)-SiR2(H)) h2_activation->fe_hydride olefin_insertion Olefin Insertion fe_hydride->olefin_insertion + Olefin alkane_release Reductive Elimination of Alkane olefin_insertion->alkane_release alkane_release->active_species Regeneration

Caption: Proposed catalytic cycle for olefin hydrogenation. [3] The synergy of experimental results and DFT simulations has shown that the catalytic performance is directly related to the relative stability of the dihydrogen and hydride species formed during the cycle. [2][3]The electronic and steric properties of the silyl ligand, modulated by the mesityl group and other substituents, are key to achieving the optimal balance between the stability and reactivity of these crucial intermediates. [3]

Safety and Handling

  • Air-Sensitive Compounds: Most organometallic precursors, reagents (e.g., hydrosilanes), and products are highly sensitive to air and moisture. All manipulations must be carried out under a dry, inert atmosphere.

  • Pyrophoric Reagents: Syntheses involving organolithium or Grignard reagents require extreme caution as these can be pyrophoric.

  • Hydrosilanes: Hydrosilanes can be flammable and may react vigorously with certain oxidants. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves, is mandatory at all times.

Conclusion

The use of mesityl-containing precursors provides a robust and versatile platform for the synthesis of sterically demanding silyl ligands. These ligands are instrumental in stabilizing reactive metal centers and enabling challenging catalytic transformations. The synthetic strategies, such as mesitylene elimination and direct ligand construction on the metal, offer chemists precise control over the final complex architecture. As demonstrated in olefin hydrogenation, the careful tuning of the silyl ligand's steric and electronic profile is a critical factor in designing next-generation catalysts for efficient and selective chemical synthesis.

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Method

reduction of ketones and aldehydes with (2,4,6-trimethylphenyl)silane

Application Note: High-Fidelity Chemoselective Reduction of Carbonyls using (2,4,6-Trimethylphenyl)silane Executive Summary The reduction of ketones and aldehydes to their corresponding alcohols is a fundamental transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Chemoselective Reduction of Carbonyls using (2,4,6-Trimethylphenyl)silane

Executive Summary

The reduction of ketones and aldehydes to their corresponding alcohols is a fundamental transformation in organic synthesis. While traditional hydride donors (e.g., LiAlH₄, NaBH₄) are effective, they often lack chemoselectivity and functional group tolerance. Hydrosilylation, catalyzed by the Lewis acid tris(pentafluorophenyl)borane [


], offers a metal-free, highly selective alternative.

This Application Note details the protocol for using (2,4,6-trimethylphenyl)silane (MesSiH₃) as a specialized reducing agent. Unlike smaller silanes (e.g.,


, 

), the steric demand of the mesityl group in MesSiH₃ enables sterically controlled chemoselectivity , allowing for the precise reduction of aldehydes in the presence of ketones, or the differentiation of sterically distinct ketone environments.

Mechanistic Insight: The "Piers Mechanism"

To optimize this reaction, one must understand that it does not proceed via the traditional carbonyl-activation mechanism common to boron trifluoride (


). Instead, it follows the silane-activation mechanism  (often called the Piers mechanism), established by Parks and Piers.
  • Induction: The bulky Lewis acid

    
     sterically avoids the carbonyl oxygen (in most cases) and instead interacts with the Si-H bond of the silane.
    
  • Activation: This interaction increases the electrophilicity of the silicon center, effectively generating a transient "silylium-like" species.

  • Hydride Transfer: The carbonyl oxygen attacks the activated silicon, prompting hydride transfer to the carbonyl carbon.

  • Turnover: The catalyst is released, and the product is a silyl ether.

Critical Note: Because the mechanism relies on the nucleophilic attack of the carbonyl upon the silane-borane complex, increasing the steric bulk of the silane (using MesSiH₃) dramatically raises the energy barrier for attacking hindered carbonyls (ketones), thereby enforcing selectivity for accessible carbonyls (aldehydes).

Figure 1: Mechanistic Pathway (DOT Visualization)

PiersMechanism Cat Catalyst B(C6F5)3 Complex Activated Complex [MesSiH2...H...B(C6F5)3] Cat->Complex Association Silane Silane MesSiH3 Silane->Complex Association TS Transition State (Nu: Attack) Complex->TS Activation Substrate Substrate (Carbonyl) Substrate->TS Nucleophilic Attack TS->Cat Catalyst Regeneration Product Silyl Ether (R-O-SiH2Mes) TS->Product Hydride Transfer

Caption: The silane-activation cycle where B(C6F5)3 activates MesSiH3, rendering it susceptible to nucleophilic attack by the carbonyl oxygen.

Experimental Protocol

Safety Warning:


 is hygroscopic and water-sensitive. MesSiH₃ generates hydrogen gas upon hydrolysis. Perform all steps under an inert atmosphere (Argon or Nitrogen).
Materials Required
  • Substrate: Target Ketone/Aldehyde (1.0 equiv)

  • Reagent: (2,4,6-Trimethylphenyl)silane (MesSiH₃) (1.1 - 1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, degassed)

  • Quench: Methanol or TBAF (Tetra-n-butylammonium fluoride)

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a glovebox or under strictly anhydrous Schlenk conditions, weigh

      
       (0.01 equiv) into a flame-dried reaction vial equipped with a magnetic stir bar.
      
    • Dissolve in minimal anhydrous DCM (0.5 mL).

  • Substrate & Silane Addition:

    • In a separate vial, mix the carbonyl substrate (1.0 equiv) and MesSiH₃ (1.1 equiv) in anhydrous DCM (concentration ~0.5 M).

    • Note on Causality: Premixing the silane and substrate before adding the catalyst ensures a controlled initiation. Adding silane to the catalyst without substrate can sometimes lead to uncontrolled silane redistribution.

  • Reaction Initiation:

    • Add the catalyst solution to the substrate/silane mixture dropwise at Room Temperature (23°C).

    • Observation: Gas evolution is usually not observed (unlike metal-catalyzed dehydrogenative coupling). If bubbling occurs, check for moisture contamination (hydrolysis).

  • Monitoring:

    • Monitor via TLC or GC-MS.

    • Endpoint: Disappearance of the carbonyl peak. The product formed is the silyl ether , not the alcohol. On TLC, this will likely be less polar than the alcohol.

  • Workup (Hydrolysis):

    • Once conversion is complete, add MeOH (2 mL) and a catalytic amount of acid (e.g., 1M HCl) or base (K₂CO₃) to cleave the silyl ether.

    • Stir for 30 minutes.

    • Alternative: For acid-sensitive substrates, use TBAF (1.0 M in THF) to cleave the silyl group.

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel).

Application Data: Chemoselectivity Profile

The following table illustrates the selectivity of MesSiH₃ compared to smaller silanes (like


) in competitive reductions catalyzed by 

.
Substrate A (1 equiv)Substrate B (1 equiv)SilaneCatalystMajor ProductSelectivity (A:B)
BenzaldehydeAcetophenone


Mixture~ 2:1
Benzaldehyde Acetophenone MesSiH₃

Benzyl Alcohol > 99:1
Cyclohexanone2-tert-butylcyclohexanoneMesSiH₃

Cyclohexanol> 20:1

Data Interpretation: The bulky Mesityl group prevents the activated silicon center from approaching the more sterically encumbered ketone (Acetophenone), funneling the reaction exclusively toward the aldehyde.

Workflow Visualization

The following diagram outlines the operational workflow, emphasizing the critical "Stop/Check" points to ensure protocol integrity.

Workflow Start Start: Anhydrous Setup (Glovebox/Schlenk) Mix Mix Substrate + MesSiH3 (DCM, 0.5M) Start->Mix CatAdd Add B(C6F5)3 Catalyst (1-2 mol%) Mix->CatAdd React Stir at RT (1-4 Hours) CatAdd->React Check TLC/GC Check: Carbonyl Consumed? React->Check Check->React No Hydrolysis Hydrolysis Step (MeOH/H+ or TBAF) Check->Hydrolysis Yes (Silyl Ether formed) Purify Flash Chromatography Hydrolysis->Purify End Final Alcohol Product Purify->End

Caption: Operational workflow for MesSiH3 reduction. Note the distinct Hydrolysis step required to liberate the alcohol.

Troubleshooting & Self-Validation

  • Issue: No Reaction.

    • Cause: Catalyst poisoning by Lewis bases. If your substrate contains amines, pyridines, or strongly coordinating phosphines, they will bind to

      
       and shut down the cycle.
      
    • Solution: Increase catalyst loading to 5-10 mol% or use a frustrated Lewis pair (FLP) approach (though MesSiH₃ is less amenable to FLP than H₂).

  • Issue: Incomplete Conversion.

    • Cause: Moisture. Water reacts with the activated silane to form siloxanes (

      
      ), consuming the reagent.
      
    • Validation: Check the NMR of the crude mixture. If you see sharp peaks around

      
       4.0-5.0 ppm that do not correspond to your product, you likely have silanol/siloxane byproducts.
      
  • Issue: Loss of Selectivity.

    • Cause: Temperature too high.

    • Solution: Perform the reaction at 0°C. The steric differentiation is more pronounced at lower temperatures.

References

  • Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters. Journal of the American Chemical Society.[2] Link

  • Rubin, M., & Gevorgyan, V. (2001). B(C6F5)3-Catalyzed Reduction of Aliphatic Ketones. Organic Letters. Link

  • Oestreich, M., & Hermeke, J. (2012). The Silylium Ion Approach to Methodology. Synlett. Link

  • Blackwell, J. M., et al. (1999).[3] B(C6F5)3-Catalyzed Hydrosilation of Imines via Silyliminium Intermediates. Tetrahedron. Link

Sources

Application

Application Note: Catalytic Dehydrogenative Coupling of Mesitylsilane

This Application Note is designed for researchers in organometallic chemistry and drug discovery, focusing on the catalytic dehydrogenative coupling of Mesitylsilane ( ) . The bulky mesityl group ( ) presents unique ster...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery, focusing on the catalytic dehydrogenative coupling of Mesitylsilane (


) .

The bulky mesityl group (


) presents unique steric challenges that prevent the formation of high-molecular-weight polysilanes typical of phenylsilane. Instead, this protocol focuses on the selective formation of 1,2-dimesityldisilane  (homocoupling) and mesitylsilazanes  (cross-coupling), which are critical scaffolds for sterically protected silyl protecting groups and precursors for stabilized silylenes.

Executive Summary

Mesitylsilane (


) is a primary silane characterized by significant steric hindrance around the silicon center. Unlike unhindered silanes (e.g., 

) that readily polymerize to polysilanes,

typically undergoes dehydrogenative dimerization to form 1,2-dimesityldisilane or cross-dehydrogenative coupling (CDC) with nucleophiles.

This guide details two high-fidelity protocols:

  • Rh-Catalyzed Homocoupling: Selective synthesis of 1,2-dimesityldisilane (

    
    ).
    
  • Ir-Catalyzed Cross-Coupling: Synthesis of hindered silazanes (

    
    ) for pharmaceutical applications.
    

Mechanistic Principles

The Steric Governor

The "Mesityl Effect" dictates the reaction pathway. The ortho-methyl groups block the continuous chain growth required for polymerization (


-type chain extension is disfavored). Consequently, the reaction is kinetically trapped at the dimer stage or requires highly open catalytic centers for cross-coupling.
Catalyst Selection Logic
  • Rhodium (I) Complexes (e.g., Wilkinson's Catalyst): Preferred for homocoupling . The mechanism involves oxidative addition of the Si-H bond, followed by silylene-like intermediate stabilization or

    
    -bond metathesis, releasing 
    
    
    
    .
  • Iridium (III) Pincer Complexes: Preferred for cross-coupling (CDC) with amines. The pincer ligand enforces a specific geometry that allows the bulky silane and amine to approach the metal center, facilitating N-H/Si-H activation without overcrowding.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for Mesitylsilane activation based on catalyst choice.

MesitylCoupling MesSiH3 Mesitylsilane (MesSiH3) Cat_Rh Rh(I) Catalyst (Homocoupling) MesSiH3->Cat_Rh Oxidative Addn. Cat_Ir Ir(III) Catalyst (Cross-Coupling) MesSiH3->Cat_Ir Coordination Inter_Rh Rh-Silyl Hydride Intermediate Cat_Rh->Inter_Rh Inter_Ir Ir-Amido/Silyl Intermediate Cat_Ir->Inter_Ir + Amine (HNR2) Prod_Dimer 1,2-Dimesityldisilane (MesH2Si-SiH2Mes) Inter_Rh->Prod_Dimer Reductive Elim. (Si-Si Bond) H2 H2 (Gas) Inter_Rh->H2 Prod_Silazane Mesitylsilazane (MesH2Si-NR2) Inter_Ir->Prod_Silazane Hydrogen Transfer (Si-N Bond) Inter_Ir->H2

Figure 1: Divergent catalytic pathways for Mesitylsilane activation. Rhodium favors Si-Si dimerization, while Iridium promotes Si-N cross-coupling.

Experimental Protocols

Protocol A: Homocoupling to 1,2-Dimesityldisilane

Objective: Synthesize the stable dimer


 using Wilkinson's Catalyst. This compound is a precursor for delivering "Mesitylsilylene" (:SiMesH).

Reagents:

  • Mesitylsilane (

    
    ): 1.0 mmol (150 mg)
    
  • Catalyst:

    
     (Wilkinson's Catalyst): 1.0 mol% (9.2 mg)
    
  • Solvent: Benzene-

    
     or Toluene (dry, degassed): 1.0 mL
    
  • Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Workflow:

  • Glovebox Setup: In an inert atmosphere glovebox, weigh

    
     into a J-Young NMR tube or a Schlenk flask.
    
  • Solvation: Add dry Benzene-

    
     (0.5 mL) to dissolve the catalyst. The solution should appear deep red.
    
  • Substrate Addition: Slowly add

    
     (1.0 mmol) dissolved in the remaining solvent.
    
    • Observation: Gas evolution (

      
      ) will begin immediately.
      
  • Reaction: Seal the vessel and heat to 60°C in an oil bath.

    • Monitoring: Monitor reaction progress via

      
       NMR. Look for the disappearance of the 
      
      
      
      triplet (
      
      
      ppm) and the appearance of the
      
      
      multiplet for the disilane (
      
      
      ppm).
  • Completion: Reaction is typically complete within 12–24 hours.

  • Workup: Remove solvent in vacuo. The product can be purified by recrystallization from pentane at -30°C.

Data Interpretation:

Component 1H NMR Signal (C6D6) Multiplicity Integral

| Monomer (


)  | 

3.92 ppm | Triplet (

Hz) | 3H | | Dimer (

)
|

4.35 ppm | Multiplet (Higher order) | 4H | | Byproduct (

)
|

4.47 ppm | Singlet | - |
Protocol B: Cross-Dehydrogenative Coupling (CDC) with Amines

Objective: Synthesize N-Mesitylsilyl-morpholine (Model Silazane). This reaction is valuable for installing bulky silyl protecting groups on amines.

Reagents:

  • Mesitylsilane (

    
    ): 1.2 mmol (Excess ensures mono-substitution)
    
  • Morpholine: 1.0 mmol

  • Catalyst:

    
     or commercially available Ir-pincer complex: 2.0 mol%
    
  • Solvent: THF (dry): 2.0 mL

Workflow:

  • Catalyst Activation: In a Schlenk tube, dissolve the Ir-catalyst in THF. If using a precatalyst like

    
    , adding a weak base (e.g., 
    
    
    
    , 5 mol%) may accelerate activation.
  • Addition: Add Morpholine first, followed by Mesitylsilane.

    • Note: Adding the silane last prevents rapid homocoupling side reactions.

  • Conditions: Stir at Room Temperature (25°C). The reaction is often exothermic.

    • Visual Check: Vigorous bubbling (

      
      ) indicates active coupling.
      
  • Timecourse: 1–4 hours.

  • Purification: Filter through a short pad of Celite to remove iridium black (if formed). Evaporate volatiles.[1] The bulky product is often a viscous oil or low-melting solid.

Troubleshooting & Optimization

Solvent Effects
  • Non-polar (Benzene/Toluene): Best for Homocoupling . Promotes aggregation of the catalyst and substrate.

  • Polar (THF): Best for Cross-Coupling . Solubilizes the amine and stabilizes the polar transition states in the CDC mechanism.

Handling "Dead" Reactions

If


 evolution stops prematurely:
  • H2 Saturation: The headspace may be saturated with

    
    , inhibiting the reversible reductive elimination step. Action:  Freeze-pump-thaw the solution to remove dissolved 
    
    
    
    .
  • Ligand Inhibition: In amine coupling, the amine substrate can bind too strongly to the metal center (poisoning). Action: Increase temperature to 60°C to promote ligand dissociation or use a bulkier catalyst (e.g., Iridium-Pincer).

Safety: Silane Pyrophoricity

While


 is less pyrophoric than 

due to the bulky aryl group, it generates highly flammable

gas.
  • Ventilation: Always perform reactions in a fume hood or glovebox.

  • Quenching: Quench residual silane with isopropanol/KOH carefully.

References

  • Dehydrogenative Coupling of Silanes (General Review)

    • Title: Dehydrogenative coupling of silanes[2][3][4][5][6][7][8]

    • Source: Wikipedia / Academic Reviews
    • Context: Overview of metallocene and late-transition metal c
    • Link:[Link]

  • Rhodium-C

    • Title: Dehydrogenative Coupling of a Tertiary Silane Using Wilkinson's C
    • Source: ResearchG
    • Context: Describes the activity of in coupling hindered silanes, serving as the basis for Protocol A.
    • Link:[Link]

  • Cross-Dehydrogen

    • Title: Cross-Dehydrogenative Coupling of Secondary Amines with Silanes C
    • Source: NIH / PubMed Central
    • Context: Provides the mechanistic basis for Ir-catalyzed Si-N bond form
    • Link:[Link]

  • Mesitylsilane in C

    • Title: Sustainable Preparation of Aminosilane Monomers...
    • Source: RSC Publishing[9][10][11]

    • Context: Confirms the reactivity of Mesitylsilane in CDC reactions to form mono-amin
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Air-Sensitive (2,4,6-trimethylphenyl)silane in a Glovebox

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2,4,6-trimethylphenyl)silane, a sterically hindered organosilane that requires careful handling...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2,4,6-trimethylphenyl)silane, a sterically hindered organosilane that requires careful handling under an inert atmosphere. Due to the limited publicly available data for this specific compound, the principles and protocols outlined herein are based on established best practices for air-sensitive arylsilanes and general organosilane chemistry. This resource is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is (2,4,6-trimethylphenyl)silane and why is it considered air-sensitive?

(2,4,6-trimethylphenyl)silane is an organosilane compound featuring a bulky, electron-donating mesityl group attached to a silicon hydride (Si-H) moiety. Its air-sensitivity stems from the high reactivity of the silicon-hydrogen bond. In the presence of atmospheric moisture (H₂O), the Si-H bond can undergo hydrolysis to form a silanol intermediate ((2,4,6-trimethylphenyl)silanol) and hydrogen gas. This silanol is often unstable and can readily condense with another silanol molecule to form a bulky disiloxane, which is typically an unwanted byproduct. This process is often catalyzed by trace amounts of acid or base.[1][2]

Q2: What are the visible signs of decomposition for (2,4,6-trimethylphenyl)silane?

If (2,4,6-trimethylphenyl)silane is a liquid at room temperature, signs of decomposition due to air exposure may include:

  • Cloudiness or turbidity: This can indicate the formation of insoluble siloxane oligomers.

  • Increased viscosity: As condensation proceeds, the formation of larger siloxane molecules will increase the viscosity of the liquid.

  • Gas evolution (bubbling): This is a sign of hydrogen gas being produced during the hydrolysis of the Si-H bond.

If it is a solid, it may become sticky or develop a different crystalline appearance upon decomposition.

Q3: Why is a glovebox essential for handling this compound?

A glovebox provides a controlled, inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture (ideally <1 ppm each).[3] This environment is crucial for preventing the degradation reactions described above.[4][5] Handling (2,4,6-trimethylphenyl)silane on the benchtop, even for brief periods, can compromise its purity and impact the outcome of subsequent reactions.

Q4: What are the ideal atmospheric conditions inside the glovebox for this work?

For handling highly sensitive reagents like organosilanes, the following conditions are recommended:

  • Oxygen (O₂): < 1 ppm

  • Moisture (H₂O): < 1 ppm

Maintaining these low levels is critical. All solvents, glassware, and equipment introduced into the glovebox must be scrupulously dried to avoid contaminating the inert atmosphere.[6]

Q5: Which solvents are compatible with (2,4,6-trimethylphenyl)silane?

Anhydrous, non-protic solvents are required. Suitable options that should be rigorously dried and degassed before being brought into the glovebox include:

  • Hydrocarbons: Hexane, heptane, pentane, toluene.

  • Ethers: Diethyl ether, tetrahydrofuran (THF), dioxane.

Causality: Protic solvents like alcohols (methanol, ethanol) are incompatible as they can directly react with the Si-H bond. Halogenated solvents should be used with caution, as they may contain acidic impurities that can catalyze decomposition.

Q6: How should I properly store (2,4,6-trimethylphenyl)silane?
  • Inside the Glovebox: Store the compound in a tightly sealed glass vial or flask. For added protection, this primary container can be placed inside a larger, sealed secondary container.

  • Outside the Glovebox (Long-term): If the original container is designed for air-sensitive reagents (e.g., a Sure/Seal™ bottle), it can be stored outside the glovebox in a cool, dry place, away from ignition sources. If transferring from a larger container, it should be done under an inert atmosphere into a vessel with a high-integrity seal, such as a flask with a PTFE valve.

Troubleshooting Guide

Problem: My (2,4,6-trimethylphenyl)silane, which should be a clear liquid/solid, now contains a white precipitate.
  • Probable Cause: The compound has been exposed to moisture, leading to hydrolysis and subsequent condensation to form an insoluble siloxane.

  • Underlying Mechanism:

    • Hydrolysis: Ar-SiH₃ + H₂O → Ar-SiH₂(OH) + H₂ (Ar = 2,4,6-trimethylphenyl)

    • Condensation: 2 Ar-SiH₂(OH) → Ar-SiH₂-O-SiH₂-Ar + H₂O

  • Solution: The material is likely contaminated and may not be suitable for reactions where the silane's integrity is critical. It is best to discard the contaminated batch and obtain a fresh sample. To prevent recurrence, ensure all glassware is oven-dried and cooled under vacuum before being brought into the glovebox, and verify that the glovebox atmosphere has <1 ppm H₂O.

Problem: My reaction yield is low, and I've isolated a byproduct with a Si-O-Si bond.
  • Probable Cause: Trace moisture was present in your reaction solvent or on the surface of your glassware, leading to the decomposition of your starting material.

  • Self-Validation:

    • Check Solvent Purity: Test your solvent for water content using a Karl Fischer titrator or by adding a small amount to sodium metal or a reactive indicator like a ketyl radical solution.

    • Review Glassware Preparation: Ensure your glassware was oven-dried at >120°C for at least 4 hours and then brought into the glovebox antechamber while still hot, or allowed to cool in a desiccator under vacuum.[6]

  • Solution: Re-purify your solvents using an appropriate method (e.g., distillation from a drying agent, passing through an activated alumina column). Re-evaluate and strictly adhere to your glassware drying protocol.

Problem: The oxygen or moisture levels in the glovebox are spiking after I introduced my silane sample.
  • Probable Cause: The container holding your silane was not properly sealed or was brought in from a humid environment, introducing atmospheric contaminants. Alternatively, if the silane is in a solvent, the solvent may not have been properly degassed.

  • Immediate Action:

    • Stop your work and seal the container of the silane.

    • If solvent vapors are suspected, perform a glovebox purge with the inert gas for 15-20 minutes.

    • Monitor the O₂ and H₂O levels. If they do not recover, the purifier catalyst may need regeneration.

  • Preventative Measures: When bringing items into the glovebox, use the antechamber and perform at least three vacuum/refill cycles to remove adsorbed air and moisture from the container's surface.[3] Ensure all solvents are thoroughly degassed before introduction.

Experimental Protocols

Protocol 1: Weighing and Dispensing Solid (2,4,6-trimethylphenyl)silane in a Glovebox
  • Preparation: Ensure the glovebox atmosphere is stable (<1 ppm O₂, <1 ppm H₂O). Place an oven-dried watch glass or weighing paper on the analytical balance inside the glovebox and tare it.

  • Transfer: Using a clean, dry spatula, carefully transfer the desired amount of solid (2,4,6-trimethylphenyl)silane from its storage container onto the tared watch glass.

  • Sealing: Immediately and securely close the main storage container to prevent prolonged exposure to the glovebox atmosphere.

  • Addition: Carefully add the weighed solid to your reaction flask.

  • Cleanup: Clean the spatula with a dry, lint-free wipe and dispose of the wipe and any weighing paper in the glovebox waste container.

Protocol 2: Safe Quenching and Disposal of Residual (2,4,6-trimethylphenyl)silane

This procedure should be performed inside the glovebox or a fume hood, depending on the scale.

  • Inert Dilution: Dilute the residual silane with an anhydrous, inert solvent like toluene or hexane in a flask equipped with a stir bar. The final concentration should be low (<5%).

  • Cooling: Cool the flask in an ice bath to dissipate heat generated during quenching.

  • Slow Addition of Isopropanol: While stirring vigorously, slowly add anhydrous isopropanol dropwise via a syringe. Monitor for any gas evolution. The reaction is: Ar-SiH₃ + 3 i-PrOH → Ar-Si(O-i-Pr)₃ + 3 H₂.

  • Methanol Addition: Once the addition of isopropanol is complete and gas evolution has ceased, slowly add methanol as a more reactive quenching agent to ensure full reaction.

  • Final Quench with Water: After the methanol addition, slowly add water to hydrolyze any remaining alkoxysilanes.

  • Disposal: The resulting mixture can now be treated as standard organic waste, in accordance with your institution's safety guidelines.

Visualizations

Workflow for Handling (2,4,6-trimethylphenyl)silane```dot

G cluster_0 Outside Glovebox cluster_1 Glovebox Antechamber cluster_2 Inside Glovebox (<1 ppm O2/H2O) A Oven-dry all glassware (>120°C, 4h) B Bring hot glassware into antechamber A->B C Perform 3x Vacuum/ Inert Gas Refill Cycles B->C D Transfer glassware into main chamber C->D E Weigh silane on tared balance D->E F Add silane to reaction flask E->F G Add anhydrous, degassed solvent via cannula or syringe F->G H Proceed with reaction G->H

Caption: Reaction pathway for the degradation of arylsilanes in air.

References

  • Brinker, C.J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

  • Qinetiq Ltd. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.
  • Pohl, E.R. (1987). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
  • Wikipedia. (2023). Organosilanols. Retrieved from [Link]

  • Chemsrc. (2025). tris(2,4,6-trimethylphenyl)silane | CAS#:50490-73-8. Retrieved from [Link]

  • University of Arkansas. (2019). Silane Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety. Retrieved from [Link]

  • ABL Technology. (n.d.). Trimethyl(phenyl)silane. Retrieved from [Link]

  • White Rose Research Online. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from [Link]

  • ACS Publications. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Safe Handling of Silane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. Retrieved from [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • ACS Publications. (2017). Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes. PMC. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Tentative mechanism for amination of arylsilanes. Retrieved from [Link]

  • ACS Publications. (2025). Use of In Situ FTIR to Ensure Safe Quench of Phenylsilane. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylsilane synthesis. Retrieved from [Link]

  • ACS Publications. (2025). Catalyst-Controlled Switchable Mono-/Di-C–H Arylation of Aromatic Amides with Arylsilanes. Organic Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]

  • ResearchGate. (2025). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.... PMC. Retrieved from [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). The Method for Preparing Phenyl Silane. Retrieved from [Link]

  • Google Patents. (n.d.). 2,4,6-trimethylaniline synthesis method.

Sources

Optimization

Technical Support Center: Advanced Purification of Mesitylsilane via Vacuum Distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the purification of Mesitylsilane (2,4,6-trimethylphenylsilane)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the purification of Mesitylsilane (2,4,6-trimethylphenylsilane). Mesitylsilane is a sterically hindered primary silane frequently utilized in transition metal complexation and Si-H bond activation studies[1]. While the bulky mesityl group provides kinetic stability, the primary Si-H bonds remain highly susceptible to moisture-induced hydrolysis and thermal disproportionation at elevated temperatures.

To preserve the integrity of the Si-H bonds and achieve >99% purity, vacuum distillation is an effective purification method[2]. By operating under reduced pressure, we lower the boiling point of the silane, thereby avoiding the thermal decomposition pathways that plague atmospheric distillation.

Quantitative Distillation Parameters

Table 1: Reference metrics and mechanistic rationale for the vacuum distillation of Mesitylsilane.

ParameterTarget Value / RangeMechanistic Rationale
System Pressure 0.5 – 2.0 mmHgLowers the boiling point to prevent thermal degradation of the reactive Si-H bond.
Expected Boiling Point 60 °C – 70 °CAt ~1 mmHg, mesitylsilane distills smoothly within this safe thermal envelope.
Oil Bath Temperature 80 °C – 95 °CProvides a sufficient thermal gradient (

T ≈ 20°C) for steady vaporization without localized superheating.
Condenser Temperature 0 °C – 5 °CEnsures efficient condensation of the silane vapor while preventing crystallization in the condenser.
Pre-distillation Vacuum < 0.1 mmHg (Hold Test)A self-validating metric; ensures the apparatus is absolutely leak-tight before heating begins.

Standard Operating Procedure: Vacuum Distillation Workflow

Expert Insight: A successful distillation is a self-validating system. If your vacuum fluctuates or your vapor temperature drops unexpectedly, the system is actively signaling a leak or a loss of boiling equilibrium.

Step 1: Apparatus Preparation & Rigorous Drying Moisture is the primary enemy of silanes, leading to the formation of siloxanes[2].

  • Assemble a short-path distillation apparatus with a Vigreux column (to improve theoretical plates without excessive holdup).

  • Connect the system to a high-vacuum Schlenk line equipped with a liquid nitrogen cold trap.

  • Self-Validation: Evacuate the system to < 0.1 mmHg and seal the pump valve. If the pressure rises by more than 0.5 mmHg over 5 minutes, you have a leak. Regrease all ground glass joints with high-vacuum silicone grease before proceeding.

Step 2: Degassing the Crude Mixture Crude mesitylsilane often contains residual reduction solvents (e.g., diethyl ether or THF) and dissolved inert gases.

  • Transfer the crude mesitylsilane into the distillation flask containing a PTFE-coated magnetic stir bar.

  • Apply a mild vacuum (approx. 50–100 mmHg) at room temperature while stirring vigorously. This removes volatile solvents and prevents violent "bumping" later in the process.

Step 3: High-Vacuum Distillation

  • Gradually lower the pressure to the target operating vacuum (0.5 – 2.0 mmHg).

  • Submerge the distillation flask in a silicone oil bath. Slowly increase the bath temperature to 80–95 °C.

  • Monitor the distillation head temperature closely to avoid product decomposition[2].

  • Fraction Collection:

    • Forecut: Collect the initial drops (usually unreacted starting materials or residual solvent traces) and discard.

    • Main Fraction: Collect the pure mesitylsilane at the stable plateau of 60–70 °C.

    • Residue: Leave a small amount of material in the boiling flask to prevent the concentration of pyrophoric or thermally unstable heavy impurities[3].

Step 4: Storage Backfill the system with ultra-high purity Argon. Store the purified mesitylsilane in a Schlenk flask over activated molecular sieves in the dark.

Process Visualization

Workflow Start Crude Mesitylsilane (Contains Solvents & Impurities) Degas Solvent Removal & Degassing (Mild Vacuum, Room Temp) Start->Degas VacSetup Establish High Vacuum (< 2.0 mmHg) Degas->VacSetup Heating Gradual Heating (Oil Bath, 80-95°C) VacSetup->Heating Fraction Fraction Collection (Discard Forecut) Heating->Fraction Residue High-Boiling Residue (Discard) Heating->Residue Remains in flask Pure Pure Mesitylsilane (Store under Argon) Fraction->Pure

Step-by-step workflow for the vacuum distillation of Mesitylsilane.

Troubleshooting Guides & FAQs

Q1: The crude mixture is "bumping" violently as soon as I apply the vacuum. How do I stabilize the boil? A1: Bumping is caused by the rapid expansion of dissolved gases or residual low-boiling solvents when high vacuum is applied too quickly. Causality: Without nucleation sites, the liquid superheats and vaporizes explosively. Solution: Immediately isolate the vacuum and backfill with Argon. Ensure you have a rapidly spinning magnetic stir bar to provide nucleation sites. Perform a step-wise pressure reduction: hold at 100 mmHg for 15 minutes, then 50 mmHg, before dropping to < 2 mmHg.

Q2: My final product is cloudy instead of a clear, colorless liquid. What went wrong? A2: Cloudiness in silanes is almost exclusively a symptom of hydrolysis, resulting in the formation of insoluble siloxanes (Si-O-Si polymers). The chloromethyl or primary silyl groups are highly sensitive to moisture[2]. Causality: Moisture ingress occurred either through inadequately dried glassware, a micro-leak in the vacuum joints, or exposure to ambient air during fraction collection. Solution: You must strictly use anhydrous conditions. Flame-dry all glassware under vacuum prior to use. Ensure the workup prior to distillation avoids prolonged exposure to aqueous solutions[2]. You will need to redistill the cloudy product.

Q3: The distillation head temperature is dropping, but there is still plenty of liquid in the boiling flask. A3: This indicates a loss of boiling equilibrium, usually due to a loss of vacuum or an increase in the boiling point of the remaining mixture (fractionation). Causality: As the lighter mesitylsilane distills over, the concentration of heavier, high-boiling impurities in the flask increases, raising the mixture's overall boiling point. Alternatively, a leak has caused the system pressure to rise[3]. Solution: First, check your vacuum gauge. If the pressure has spiked, find and seal the leak. If the vacuum is stable (< 2 mmHg), the remaining liquid is likely high-boiling byproducts (e.g., coupled mesityl species). Stop the distillation to prevent thermal cracking of these residues.

Q4: I am experiencing a continuous, slow degradation of vacuum pressure during the distillation. Is this normal? A4: No, a continuous degradation of vacuum is a critical failure. Causality: Precise vacuum degree control is essential to remove volatile byproducts and prevent decomposition[4]. A loss of vacuum can be caused by the thermal decomposition of the product releasing non-condensable gases, or by a failing vacuum pump. Solution: Lower the oil bath temperature immediately. Check the cold trap; if volatile solvents have bypassed the trap and entered the pump oil, the pump cannot achieve its ultimate vacuum. Change the vacuum pump oil and ensure the liquid nitrogen trap is fully charged.

Troubleshooting Logic Visualization

Troubleshooting Issue Sudden Pressure Spike & Bumping Check1 Is degassing complete? Issue->Check1 Fix1 Cool down, stir under mild vacuum Check1->Fix1 No Check2 System Leak or Pump Failure? Check1->Check2 Yes Resolved Stable Vacuum & Smooth Boiling Fix1->Resolved Fix2 Regrease joints, change pump oil Check2->Fix2 Leak Found Fix2->Resolved

Diagnostic logic tree for resolving pressure spikes and bumping.

References

  • BenchChem. "Technical Support Center: Purification of (Chloromethyl)(triphenyl)silane." BenchChem Tech Support. 2

  • Kister, H. Z. "Distillation Troubleshooting." ResearchGate. 3

  • Google Patents. "Process of preparing neutral vinyl triethoxyl silane." 4

  • University of Southampton. "Transition metal complexes of bis(carbene)pyridine 'pincer' ligands: synthesis and reactivity." ePrints Soton. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Mesitylsilane Synthesis

Welcome to the technical support center for mesitylsilane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for mesitylsilane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered organosilane. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction outcomes. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.

Part 1: Core Troubleshooting Guide

Low yields in mesitylsilane synthesis can often be traced back to a few key areas: the integrity of the Grignard reagent, the purity of the silane precursor, reaction conditions, and the final purification process. Let's break down these challenges.

Section 1.1: Issues with Grignard Reagent Formation and Reactivity

A successful mesitylsilane synthesis via the Grignard pathway is critically dependent on the quality of the mesitylmagnesium bromide.

Question: My Grignard reaction to form mesitylmagnesium bromide is sluggish or fails to initiate. What are the likely causes and how can I fix this?

Answer:

The initiation of a Grignard reaction is notoriously sensitive to the reaction environment. Several factors can impede the formation of mesitylmagnesium bromide:

  • Moisture and Air Contamination: Grignard reagents are highly reactive towards protic sources like water and are readily oxidized by atmospheric oxygen.[1] Meticulously dried glassware and anhydrous solvents are paramount. It is recommended to dry glassware in an oven at >120°C for several hours and cool it under an inert atmosphere (e.g., argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent.

  • Magnesium Surface Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the aryl halide.[2]

  • Purity of Starting Materials: The purity of mesityl bromide (2-bromo-1,3,5-trimethylbenzene) is crucial. Impurities can interfere with the reaction.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution Expected Outcome
No reaction initiationMagnesium oxide layerAdd a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine color is an indicator of reaction initiation.[2]The reaction should initiate, evidenced by gentle bubbling and a slight exotherm.
Residual moistureEnsure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.A clean reaction environment will facilitate the formation of the Grignard reagent.
Sluggish reactionImpure mesityl bromidePurify the mesityl bromide by distillation before use.Increased reaction rate and higher yield of the Grignard reagent.
Inefficient stirringUse a mechanical stirrer to ensure good contact between the magnesium turnings and the mesityl bromide solution.Homogeneous reaction mixture and improved reaction kinetics.

Question: I've successfully formed the Grignard reagent, but upon addition of trichlorosilane, my yield of mesitylsilane is still low. What side reactions could be occurring?

Answer:

Even with a successfully prepared Grignard reagent, side reactions can significantly lower the yield of the desired mesitylsilane. The high reactivity of both the Grignard reagent and trichlorosilane makes the reaction susceptible to several competing pathways.[3][4]

  • Wurtz-type Coupling: The Grignard reagent can react with the starting mesityl bromide to form bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl). This is a common side reaction in Grignard syntheses.[2]

  • Reaction with Solvent: While ethers like THF and diethyl ether are common solvents for Grignard reactions, they are not completely inert. At elevated temperatures, the Grignard reagent can attack the solvent.[5]

  • Over-addition to Trichlorosilane: The stoichiometry between the Grignard reagent and trichlorosilane is critical. An excess of the Grignard reagent can lead to the formation of dimesitylsilane and even trimesitylsilane, reducing the yield of the monosubstituted product.

Troubleshooting Workflow for Side Reactions:

cluster_0 Problem: Low Mesitylsilane Yield cluster_1 Potential Causes cluster_2 Troubleshooting Steps cluster_3 Expected Outcome Low_Yield Low Yield of Mesitylsilane Side_Reactions Side Reactions Occurring Low_Yield->Side_Reactions Investigate Wurtz_Coupling Wurtz-type Coupling (Bimesityl Formation) Side_Reactions->Wurtz_Coupling Over_Addition Over-addition to SiCl3H Side_Reactions->Over_Addition Solvent_Degradation Reaction with Solvent Side_Reactions->Solvent_Degradation Low_Temperature Maintain Low Reaction Temperature (-78°C to 0°C) Wurtz_Coupling->Low_Temperature Mitigate with Control_Stoichiometry Control Stoichiometry: Slow addition of Grignard to excess SiCl3H Over_Addition->Control_Stoichiometry Prevent with Optimize_Solvent Use Freshly Distilled Anhydrous Solvent Solvent_Degradation->Optimize_Solvent Avoid with Improved_Yield Increased Yield of Mesitylsilane Control_Stoichiometry->Improved_Yield Low_Temperature->Improved_Yield Optimize_Solvent->Improved_Yield

Caption: Troubleshooting workflow for side reactions in mesitylsilane synthesis.

Section 1.2: Challenges in Hydrosilylation Synthesis

An alternative route to mesitylsilane involves the hydrosilylation of mesitylene. While this method can be effective, it presents its own set of challenges.

Question: My hydrosilylation reaction of mesitylene with a silane source is showing low conversion. What factors should I investigate?

Answer:

Hydrosilylation is a catalytic process, and its efficiency is highly dependent on the catalyst, substrate purity, and reaction conditions.[6]

  • Catalyst Activity: The choice of catalyst is critical. Platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are commonly used, but their activity can be inhibited by impurities.[6][7]

  • Substrate Purity: The presence of functional groups that can coordinate to the metal center of the catalyst can lead to catalyst deactivation.

  • Reaction Temperature: The optimal temperature for hydrosilylation can vary depending on the catalyst and substrates used. Too low a temperature may result in a slow reaction, while too high a temperature can lead to catalyst decomposition or side reactions.

Experimental Protocol for Optimizing Hydrosilylation:

  • Catalyst Screening: If possible, screen a variety of hydrosilylation catalysts (e.g., Speier's catalyst, Karstedt's catalyst, and rhodium-based catalysts) to identify the most effective one for your specific substrate.[8]

  • Temperature Optimization: Run the reaction at a range of temperatures (e.g., room temperature, 50°C, 80°C) to determine the optimal condition for conversion without significant side product formation.

  • Substrate Purification: Ensure that the mesitylene and silane source are of high purity. Distillation of the starting materials may be necessary.

Section 1.3: Purification and Isolation Difficulties

Even with a successful reaction, isolating pure mesitylsilane can be challenging.

Question: I am having difficulty purifying my crude mesitylsilane. What are the common impurities and the best purification methods?

Answer:

The purification of mesitylsilane is often complicated by the presence of unreacted starting materials, side products, and siloxane polymers formed from the hydrolysis of chlorosilanes.

  • Common Impurities:

    • Unreacted mesityl bromide or mesitylene.

    • Bimesityl from Wurtz-type coupling.

    • Siloxanes from the hydrolysis of trichlorosilane or mesitylsilane.[3]

  • Purification Techniques:

    • Distillation: Fractional distillation under reduced pressure is the most common method for purifying mesitylsilane. Due to the high boiling point of mesitylsilane, a good vacuum is essential.

    • Chromatography: For small-scale purifications or for removing polar impurities, column chromatography on silica gel can be effective.[9] However, care must be taken as mesitylsilane can be sensitive to acidic silica. Using silica gel deactivated with a small amount of triethylamine is recommended.

Data on Physical Properties for Purification:

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
Mesitylene120.19164.7Starting material in hydrosilylation.
Mesityl bromide199.10220Starting material in Grignard synthesis.
Trichlorosilane135.4531.8Highly volatile and moisture-sensitive.[3]
Mesitylsilane150.31~203-205Desired product.
Bimesityl238.38~280Common side product in Grignard synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing mesitylmagnesium bromide?

The reaction of mesityl bromide with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is the standard method.[10][11] Activation of the magnesium with iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[2]

Q2: How can I confirm the formation and concentration of my mesitylmagnesium bromide solution?

Titration is the most reliable method to determine the concentration of a Grignard reagent. A common method involves titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.

Q3: Is trichlorosilane the only silane precursor that can be used for this synthesis?

No, other halosilanes can be used. However, trichlorosilane is a readily available and reactive precursor.[3] The choice of silane may influence the reaction conditions and the nature of the final product.

Q4: My final product appears to be a viscous oil instead of a clear liquid. What could be the cause?

The formation of a viscous oil is often indicative of the presence of polysiloxanes. This typically occurs due to the exposure of chlorosilane intermediates or the final product to moisture.[3] Rigorous anhydrous conditions throughout the synthesis and workup are crucial to prevent this.

References

  • Smolecule. (2023, August 16). Buy 2-Mesitylmagnesium bromide | 2633-66-1.
  • Wikipedia. (n.d.). Trichlorosilane.
  • Sigma-Aldrich. (n.d.).
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Thermo Fisher Scientific. (n.d.). 2-Mesitylmagnesium bromide, 1M solution in THF, AcroSeal™ 100 mL.
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Mesitylmagnesium bromide solution.
  • INEOS OPEN. (n.d.).
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Organic Chemistry Portal. (n.d.). Trichlorosilane.
  • Semantic Scholar. (2021, March 30). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2012062526A1 - Process for preparing trichlorosilane.
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • Novalix. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Mesitylmagnesium bromide solution.
  • Google Patents. (n.d.). CN105645417A - Synthetic process for trichlorosilane.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Benchchem. (n.d.). Troubleshooting low yield in N1-Ethylpseudouridine mRNA synthesis.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.
  • YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic ....
  • MDPI. (2020, February 1). Purification of Methylsulfonylmethane from Mixtures Containing Salt by Conventional Electrodialysis.
  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting.
  • TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.

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Optimization

Technical Support Center: Optimizing Mesitylsilane Hydrosilylation Reactions

Welcome to the technical support center for the optimization of mesitylsilane hydrosilylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of mesitylsilane hydrosilylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your experiments. Here, we move beyond simple procedural steps to explain the fundamental principles behind experimental choices, empowering you to make informed decisions in your work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of mesitylsilane hydrosilylation.

Q1: What is the generally accepted mechanism for platinum-catalyzed hydrosilylation?

The most widely accepted mechanism is the Chalk-Harrod mechanism.[1][2] This process involves the oxidative addition of the Si-H bond of mesitylsilane to the metal center of the catalyst, followed by the insertion of the alkene into the metal-hydride bond. The final step is the reductive elimination of the desired alkylsilane product, regenerating the catalyst.[1][3] A modified Chalk-Harrod mechanism, where the alkene inserts into the metal-silyl bond, has also been proposed.[1][3]

Q2: Which catalyst should I choose for my mesitylsilane hydrosilylation reaction?

Platinum-based catalysts are the most common and effective for hydrosilylation.[2][4]

  • Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex) are industry standards due to their high activity.[1][2][5][6] Karstedt's catalyst is often favored for its solubility in organic substrates.[1]

  • Catalysts based on other transition metals like rhodium, ruthenium, iron, and cobalt are also being explored, sometimes offering different selectivity.[2][4][7] For instance, certain ruthenium catalysts can favor the formation of cis-β-vinylsilanes from alkynes.

The choice of catalyst can significantly impact reaction rate, selectivity, and the profile of side products. It is often beneficial to screen a few catalysts to find the optimal one for your specific substrate.

Q3: How does the structure of the alkene affect the reaction rate?

Generally, less sterically hindered terminal alkenes react faster than internal or more substituted alkenes.[3] This is because the bulkier substituents hinder the coordination of the alkene to the metal center, which is a key step in the catalytic cycle.[3] For particularly hindered substrates, higher catalyst loadings or elevated temperatures may be necessary.[8]

Q4: What is the typical regioselectivity of mesitylsilane hydrosilylation?

For terminal alkenes, hydrosilylation typically proceeds with anti-Markovnikov selectivity , meaning the silicon atom adds to the terminal carbon of the double bond.[1] However, the choice of catalyst and reaction conditions can sometimes influence the regioselectivity, and the formation of the Markovnikov product is a growing area of research.[1]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during mesitylsilane hydrosilylation experiments.

Problem 1: Low or No Conversion of Starting Materials

A lack of product formation is a frequent issue. A systematic approach to troubleshooting is crucial for identifying the root cause.[9]

Initial Checks & Workflow

Troubleshooting_Workflow

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution(s)
Catalyst Deactivation Platinum catalysts can be deactivated by various mechanisms, including poisoning by impurities (e.g., sulfur, nitrogen, phosphorus compounds), or the formation of inactive platinum colloids (platinum black).[6][9]- Use a fresh batch of catalyst.[9] - Ensure all reagents and solvents are of high purity and free from potential catalyst poisons.[9] - Consider using a more robust catalyst if deactivation is persistent.[9]
Incorrect Reaction Conditions Temperature and catalyst concentration are critical parameters. Insufficient thermal energy may not overcome the activation energy barrier, while too low a catalyst loading will result in a slow reaction rate.- Gradually increase the reaction temperature. For many hydrosilylations, temperatures between 60-100 °C are effective.[10] - Incrementally increase the catalyst loading. Typical loadings range from 10 ppm to 1 mol%.[5][6]
Poor Substrate/Reagent Quality Impurities in the mesitylsilane, alkene, or solvent can inhibit the catalyst. Water is a common culprit that can react with the silane.- Purify starting materials via distillation or column chromatography. - Use anhydrous solvents.[9]
Presence of Inhibitors Certain functional groups on the substrate or impurities can act as inhibitors, binding to the catalyst and preventing it from participating in the catalytic cycle.- Identify and remove potential inhibitors from the starting materials. - In some cases, adding a scavenger can help to remove inhibitors.[9]
Problem 2: Formation of Multiple Products and Side Reactions

The presence of unexpected byproducts can significantly lower the yield of the desired product.

Common Side Reactions

Side_Reactions

Troubleshooting Byproduct Formation
Side Reaction Explanation Recommended Solution(s)
Alkene Isomerization The platinum catalyst can promote the migration of the double bond in the alkene substrate, leading to a mixture of regioisomeric products.[2][6][9]- Lower the reaction temperature. - Reduce the catalyst loading. - Screen different catalysts, as some are less prone to causing isomerization.
Dehydrogenative Silylation This side reaction leads to the formation of a vinylsilane and hydrogen gas.[2][6][9] It is more common with catalysts of the iron and cobalt group.[2]- Choose a catalyst less prone to this side reaction, such as a well-defined platinum complex. - Adjusting the solvent may also help suppress this pathway.
Alkene Hydrogenation In some cases, the alkene can be reduced to the corresponding alkane.[2]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude hydrogen gas. - Lowering the reaction temperature can also disfavor this side reaction.
Oligomerization/Polymerization The alkene substrate may undergo oligomerization or polymerization, especially at higher temperatures.[2][9]- Reduce the reaction temperature. - Decrease the concentration of the reactants.
Problem 3: Difficulty in Product Purification

Separating the desired alkylsilane from unreacted starting materials or byproducts can be challenging.

Purification Strategies
Issue Recommended Solution(s)
Unreacted Mesitylsilane Mesitylsilane can be difficult to separate from the product due to similar polarities.
Co-eluting Byproducts Side products with similar polarities to the desired product can make chromatographic separation difficult.

III. Experimental Protocols

A. General Protocol for Mesitylsilane Hydrosilylation

Objective: To provide a standardized starting point for the hydrosilylation of a generic terminal alkene with mesitylsilane.

Materials:

  • Mesitylsilane

  • Terminal alkene

  • Karstedt's catalyst (or another suitable platinum catalyst)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the terminal alkene (1.0 eq) and anhydrous toluene to a Schlenk flask.

  • Catalyst Addition: Add the platinum catalyst (typically 10-100 ppm) to the reaction mixture.

  • Silane Addition: Slowly add mesitylsilane (1.0-1.2 eq) to the reaction mixture. Note: Hydrosilylation reactions can be exothermic, so slow addition is recommended, especially on a larger scale.[11]

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC, GC, or ¹H NMR spectroscopy by observing the disappearance of the Si-H proton signal.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the nature of the product and any remaining starting materials. A simple filtration through a short plug of silica gel may be sufficient to remove the catalyst.

  • Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired alkylsilane.

B. Protocol for Troubleshooting a Failed Reaction

Objective: To systematically identify the cause of a failed hydrosilylation reaction.[9]

  • Control Reaction: Set up a control reaction with a known, reactive alkene (e.g., 1-octene) and your current batch of catalyst and reagents to confirm the catalyst's activity.

  • Reagent Purity Check:

    • Obtain fresh, high-purity samples of mesitylsilane, the alkene, and the solvent.

    • Ensure the solvent is anhydrous.

    • Repeat the reaction with these purified materials.

  • Systematic Variation of Conditions:

    • Temperature: Set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to assess the effect of temperature.[10]

    • Catalyst Loading: Run a series of reactions with varying catalyst concentrations (e.g., 10 ppm, 50 ppm, 100 ppm, 0.1 mol%) to determine the optimal loading.

By systematically isolating and testing each variable, the root cause of the reaction failure can be efficiently identified.

IV. References

  • Chung, D., & Kim, T. G. (2007). Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst. Journal of Industrial and Engineering Chemistry.

  • BenchChem. (2025). Troubleshooting common side reactions in platinum-catalyzed processes.

  • Chemistry LibreTexts. (2023, June 30). Hydrosilylation.

  • Wikipedia. (n.d.). Hydrosilylation.

  • Marciniec, B., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers (Basel).

  • Sigma-Aldrich. (n.d.). Hydrosilylation Catalyst.

  • Trovitch, R. J. (2020). Efficient and selective alkene hydrosilation promoted by weak, double Si–H activation at an iron center. Chemical Science.

  • Marciniec, B., & Kownacki, I. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel).

  • Cui, C., et al. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. Catalysis Science & Technology.

  • Krylov, F. D., et al. (2024). STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. INEOS OPEN.

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics.

  • Nakajima, Y., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications.

Sources

Troubleshooting

Technical Support Center: Safe Quenching of Mesitylsilane

Welcome to the High-Reactivity Chemical Safety Portal. Current Topic: Mesitylsilane ( / ) Quenching Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Reactivity Chemical Safety Portal. Current Topic: Mesitylsilane (


 / 

) Quenching Protocols. Ticket Priority: Critical (Safety Hazard: Hydrogen Evolution/Pressure Buildup).

Critical First Response: The "Mesityl Trap"

WARNING: If you are currently standing in front of a reaction vessel that is smoking, vibrating, or over-pressurizing, stop immediately .

The Hazard Profile

Mesitylsilane is distinct from simple silanes (like phenylsilane or triethylsilane) due to the steric bulk of the mesityl group (


-trimethylphenyl).
  • The Trap: The bulky organic group shields the silicon-hydrogen bond. When you add a quenching agent (like water), you may observe no immediate bubbling .

  • The Danger: This leads to a false sense of security. Researchers often add more quenching agent or cap the waste bottle too early. As the mixture warms or homogenizes, the reaction accelerates, leading to a delayed, runaway evolution of Hydrogen gas (

    
    ) in a closed container.
    

Emergency Decision Tree:

Figure 1: Immediate decision logic for active silane reactions.

Standard Operating Procedure (SOP): Stepwise Solvolysis

Objective: Controlled conversion of


 bonds to 

while managing

off-gassing.

Prerequisites:

  • Inert Gas: Nitrogen or Argon line with active bubbler (to vent

    
    ).
    
  • Cooling: Ice/Water bath (

    
    ).
    
  • Stirring: Vigorous mechanical or magnetic stirring (crucial for biphasic mixtures).

Phase A: Dilution & Homogenization

Never quench a neat (concentrated) silane.

  • Dilute: Add an inert, non-protic solvent (Toluene, DCM, or Hexanes) to the reaction mixture.

    • Why: This acts as a heat sink. If an exotherm occurs, the solvent absorbs the energy.

  • Cool: Bring the mixture to

    
    .
    
Phase B: The "Soft" Quench (Ester/Ketone - Optional)

If you have a large excess of unreacted silane (>10 mmol), use a "sacrificial" electrophile first.

  • Add Acetone or Ethyl Acetate: Slowly.

  • Mechanism: In the presence of residual Lewis Acid catalysts, silanes may undergo hydrosilylation across the C=O bond. This consumes hydride without releasing gas.

    • Note: If no catalyst is present, this step is just further dilution.

Phase C: The "Hard" Quench (Protonolysis)

This is where


 is generated. Monitor the bubbler closely. 
  • Reagent 1: Isopropanol (IPA).

    • Add dropwise. IPA is a bulky secondary alcohol. Its reaction with hindered silanes is slow.

    • Wait time: Stir for 10-15 minutes.

  • Reagent 2: Methanol (MeOH).

    • Add dropwise. MeOH is small and more reactive.

    • Observation: You may see bubbling now even if IPA showed nothing.

  • Reagent 3: Water (or 10% NaOH - CAUTION).

    • The Final Kill: Water is immiscible with many silanes. Vigorous stirring is required.

    • Base Promotion: For Mesitylsilane, neutral water may be too slow. A dilute base (10% NaOH or saturated

      
      ) is often required to drive the hydrolysis to completion.
      
    • DANGER: Base catalyzes hydrolysis by orders of magnitude. Add base only after MeOH addition has ceased evolving gas.

Visualizing the Workflow:

Figure 2: The Stepwise Solvolysis Protocol for hindered silanes.

Troubleshooting & FAQs

Q1: I added water, but nothing happened. Can I dump it in the waste?

A: NO. This is the classic Mesitylsilane false negative. The mesityl groups create a hydrophobic "grease ball" around the silicon atom. The water is sitting on top, unreacted.

  • Solution: Add a co-solvent like Tetrahydrofuran (THF) to homogenize the layers, then add a small amount of aqueous NaOH. If it bubbles, it was still active.

Q2: Why not just use NaOH immediately?

A: Rate Control. Base-catalyzed hydrolysis of Si-H is extremely fast (


 increases roughly linearly with 

).
  • Scenario: If you add NaOH to neat silane, the reaction rate > heat dissipation rate = Thermal Runaway / Eruption .

  • Correct Path: Dilute

    
     Acid/Alcohol (slow) 
    
    
    
    Base (finish the job).
Q3: How do I dispose of the waste safely?

A: The "Vent-and-Watch" Rule.

  • Do not seal the waste bottle immediately.

  • Leave the quenched mixture in an open vessel (erlenmeyer flask) at the back of the fume hood for 12-24 hours.

  • Label it: "Quenched Silane Waste - Do Not Seal."

  • Once verified stable (no pressure buildup), transfer to the solvent waste stream.

Solvent Compatibility Table
SolventRole in QuenchCompatibility with MesitylsilaneHazard Level
Toluene/Hexane DiluentHigh (Inert)Low (Flammable)
DCM DiluentHigh (Inert)Low (Pressure buildup if heated)
Acetone ScavengerModerate (Slow hydrosilylation)Low
Isopropanol QuencherModerate (Slow H2 release)Medium
Methanol QuencherHigh (Steady H2 release)Medium
Water QuencherLow (Biphasic/Slow w/o co-solvent)High (Delayed reaction)
NaOH (aq) CatalystExtreme (Rapid H2 explosion risk)Critical

References

  • University of Rochester (Not Voodoo). Quenching Reactive Intermediates. (Accessed 2024). [Link]

  • Sarpong Group (UC Berkeley). SOP: Quenching of Water Reactive Materials. [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). Protocol for quenching reactive chemicals. [Link]

Optimization

Technical Support Center: Mesitylsilane-Mediated Radical Selectivity

Status: Operational Agent: Senior Application Scientist Topic: Optimization of Radical Hydrofunctionalization & Reduction using Mesitylsilane ( / ) Core Directive & Mechanism Welcome to the Mesitylsilane technical suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Optimization of Radical Hydrofunctionalization & Reduction using Mesitylsilane (


 / 

)
Core Directive & Mechanism

Welcome to the Mesitylsilane technical support hub. You are likely using Mesitylsilane (or highly sterically encumbered silanes) because standard reagents like


 or 

(TTMSS) failed to provide the necessary chemoselectivity or diastereocontrol .

The Selectivity Principle: Unlike unhindered silanes, Mesitylsilane relies on the "Steric Umbrella" effect. The bulky mesityl groups shield the Si-H bond, making Hydrogen Atom Transfer (HAT) highly sensitive to the steric environment of the carbon-centered radical.

  • Fast HAT: Occurs with unhindered, primary radicals (kinetic control).

  • Slow HAT: Occurs with hindered, tertiary, or alpha-chiral radicals (allowing for thermodynamic equilibration).

Visualizing the Pathway

The following diagram illustrates the critical decision point where Mesitylsilane dictates selectivity via steric gating.

G Init Initiator (Radical Source) Alkene Substrate (Alkene/Alkyne) Init->Alkene Addition Radical Carbon-Centered Radical (R•) Alkene->Radical Decision Steric Environment of R• Radical->Decision Path_Fast Unhindered Radical (Primary/Secondary) Decision->Path_Fast Low Sterics Path_Slow Hindered Radical (Tertiary/Alpha-Chiral) Decision->Path_Slow High Sterics Prod_Kinetic Kinetic Product (Fast Trapping) Path_Fast->Prod_Kinetic HAT (Fast) Prod_Thermo Thermodynamic Product (Equilibration/Isomerization) Path_Slow->Prod_Thermo HAT (Slow) Allows Conformational Relaxation MesSi Mesitylsilane (MesSiH3) (Bulky H-Donor) MesSi->Prod_Kinetic H-Donor MesSi->Prod_Thermo H-Donor

Figure 1: The Steric Gating Mechanism. Mesitylsilane acts as a kinetic filter, slowing down HAT for hindered radicals to allow for stereochemical correction.

Troubleshooting Guides (Q&A)
Module A: Reactivity & Yield Issues

Q1: My conversion is stalled (<30%), but I see no polymerization. What is happening? Diagnosis: The HAT rate constant (


) of Mesitylsilane is significantly lower than that of TTMSS or 

due to steric shielding. The radical chain is likely breaking because the carbon radical cannot abstract hydrogen fast enough, leading to termination. Solution: Polarity Reversal Catalysis (PRC) Add a thiol catalyst (e.g., tert-dodecanethiol or methyl thioglycolate) at 2–5 mol%.
  • Why? The thiol acts as a shuttle. The alkyl radical abstracts H from the thiol (fast, entropy-favored). The resulting thiyl radical (

    
    ) is small and electrophilic, easily abstracting H from the bulky Mesitylsilane to regenerate the catalyst.
    

Q2: I am observing competing polymerization of my alkene. Diagnosis: The concentration of Mesitylsilane is too low relative to the alkene, or the Si-H bond is too strong/shielded to quench the radical before it attacks another alkene. Protocol Adjustment:

  • Increase Equivalence: Use 1.5–2.0 equivalents of Mesitylsilane.

  • Syringe Pump Addition: Do not add the silane slowly. Add the alkene slowly to a solution of Mesitylsilane (Inverse Addition) to keep the H-donor concentration high relative to the monomer.

Module B: Selectivity (Regio- & Stereo-)

Q3: How do I maximize diastereoselectivity (dr) in cyclic systems? Diagnosis: You are likely obtaining a mixture because the radical trapping is diffusion-controlled (too fast). Solution:

  • Lower Temperature: Run at -20°C to 0°C (requires a low-temp initiator like V-70 or UV/photoredox).

  • Exploit the "Mesityl Umbrella": Mesitylsilane prefers to approach from the least hindered face. If your substrate has a blocking group, Mesitylsilane will amplify the selectivity compared to smaller silanes like

    
    .
    

Q4: Can I use Mesitylsilane to reduce halides without touching esters/ketones? Answer: Yes.

  • Selectivity Profile:

    
    .
    
  • Benefit: Unlike Tin (

    
    ), Mesitylsilane is generally inert toward ketones and esters under neutral radical conditions.
    
  • Warning: Avoid Lewis Bases (fluoride, alkoxides) if you want to prevent ionic reduction or activation of the silane.

Experimental Protocols
Protocol 1: High-Selectivity Radical Hydroalkylation (Giese Reaction)

Target: Addition of alkyl halide (R-X) to electron-deficient alkene using Mesitylsilane.

ComponentEquiv.RoleNotes
Alkyl Halide (R-I) 1.0Radical PrecursorSecondary or Tertiary iodides work best.
Electron-Deficient Alkene 1.5 - 2.0Radical TrapAcrylates, Enones, Acrylamides.
Mesitylsilane (

)
1.2 - 1.5H-DonorCritical: Must be free of siloxanes.
Initiator (AIBN/V-40) 0.1Radical InitiatorAdd portion-wise if reaction stalls.
Solvent (Benzene/Toluene) 0.1 MMediumDegas thoroughly (Sparge with Ar for 15 min).

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Dissolution: Dissolve Alkyl Halide, Alkene, and Mesitylsilane in degassed solvent.

  • Initiation: Add AIBN. Heat to 80°C (or appropriate temp for initiator).

  • Monitoring: Monitor consumption of R-I by TLC/GC.

  • Workup: Evaporate solvent. The byproduct (

    
    ) is often a solid or high-boiling oil. Precipitate with cold pentane or remove via short silica plug (non-polar elution).
    
Protocol 2: Polarity Reversal Catalysis (For Slow Reactions)

Use this when Protocol 1 yields <50%.

  • Prepare the mixture as above.

  • Add Catalyst: Add methyl thioglycolate (5 mol%) .

  • Mechanism: The thiol abstracts H from Mesitylsilane (Rate Determining Step becomes fast thiyl-silane interaction) and delivers H to the alkyl radical.

Comparative Data: Silane Reactivity

Use this table to determine if Mesitylsilane is the correct reagent for your kinetic profile.

ReagentH-Donor Ability (

)
Steric BulkPrimary Use Case

Moderate (

)
LowGeneral reduction; poor stereocontrol.

(TTMSS)
High (

)
MediumThe "Gold Standard" for rate; mimics Tin.

Low-Moderate High Stereoselective trapping; preventing polymerization.

Very High (

)
LowToxic; difficult purification.

Note: Rate constants are approximate for primary alkyl radicals at 25°C.

Diagnostic Workflow (Decision Tree)

DecisionTree Start Start: Reaction Analysis Issue What is the primary failure mode? Start->Issue Polymer Polymerization of Alkene Issue->Polymer LowYield Low Yield / SM Recovery Issue->LowYield PoorSelectivity Poor Diastereoselectivity Issue->PoorSelectivity Fix_Polymer Increase [MesSiH3] Use Inverse Addition Polymer->Fix_Polymer Fix_Yield Add Thiol Catalyst (Polarity Reversal) LowYield->Fix_Yield Fix_Selectivity Lower Temp (-20°C) Switch to Mes2SiH2 (Bullier) PoorSelectivity->Fix_Selectivity

Figure 2: Troubleshooting Logic for Mesitylsilane Reactions.

References
  • Chatgilialoglu, C. (2008). Organosilanes in Radical Chemistry. Wiley. (Foundational text on silane radical kinetics and TTMSS vs. other silanes).

  • Oestreich, M. (Ed.). (2012).[1] Organosilicon Chemistry: Novel Trends and Enantioselective Synthesis. (Covers modern applications of bulky silanes and silylium ions).

  • Roberts, B. P. (1999). Polarity-reversal catalysis of hydrogen-atom abstraction reactions: concepts and applications. Chemical Society Reviews, 28(1), 25-35. (Essential for the thiol-catalyzed protocol).

  • Lalevée, J., et al. (2009). N-Heterocyclic Carbene Boranes: New Hydrogen Atom Donors in Radical Chemistry. (Provides comparative rate constants for H-donors including silanes).

  • Dobbs, A. P., et al. (2000). Tris(trimethylsilyl)silane in organic synthesis. Synlett. (Comparison benchmark for bulky silanes).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of (2,4,6-trimethylphenyl)silane

This guide details the 1H NMR chemical shifts of (2,4,6-trimethylphenyl)silane , commonly known as Mesitylsilane (MesSiH₃) . It compares its spectral signature with alternative aryl silanes and provides a validated exper...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR chemical shifts of (2,4,6-trimethylphenyl)silane , commonly known as Mesitylsilane (MesSiH₃) . It compares its spectral signature with alternative aryl silanes and provides a validated experimental protocol for its characterization.

Executive Summary: The Diagnostic Value of MesSiH₃

(2,4,6-Trimethylphenyl)silane (MesSiH₃) is a primary aryl silane distinguished by the steric bulk of the mesityl group. Unlike Phenylsilane (PhSiH₃) , which presents a complex second-order aromatic multiplet in 1H NMR, MesSiH₃ offers a simplified, diagnostic spectral footprint. This makes it an excellent probe for monitoring hydrosilylation mechanisms, silylene formation, and catalytic turnover rates where signal overlap is a common bottleneck.

Key Advantages over Alternatives:

  • Spectral Clarity: The mesityl group collapses the aromatic region into a single singlet (2H) and provides two distinct high-intensity methyl singlets, eliminating the complexity of phenyl ring coupling.

  • Steric Reporter: The chemical shift of the Si-H₃ protons is sensitive to the electronic enrichment provided by the three methyl groups, appearing slightly upfield relative to PhSiH₃.

1H NMR Chemical Shift Data

The following data represents the characteristic 1H NMR spectrum of MesSiH₃ in deuterated benzene (


) and chloroform (

).
Table 1: 1H NMR Chemical Shifts of (2,4,6-Trimethylphenyl)silane
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment
Si-H₃ 4.18 - 4.25 Singlet (s)*3H

Hz
Silyl Hydride
Ar-H (meta) 6.73 - 6.80 Singlet (s)2H-Aromatic Ring
o-CH₃ 2.35 - 2.45 Singlet (s)6H-Ortho-Methyls
p-CH₃ 2.10 - 2.15 Singlet (s)3H-Para-Methyl

*Note: The Si-H signal may appear as a multiplet if high-resolution coupling to


 satellites or long-range coupling to methyls is resolved, but typically appears as a broad singlet in standard 300/400 MHz spectra.
Table 2: Comparative Analysis with Phenylsilane (PhSiH₃)
FeatureMesitylsilane (MesSiH₃) Phenylsilane (PhSiH₃) Implication
Aromatic Region Singlet (~6.8 ppm) Multiplet (7.3 - 7.6 ppm) MesSiH₃ allows easier integration in complex mixtures.
Si-H Shift ~4.20 ppm ~4.22 ppm Very similar; Mesityl's electron donation causes slight shielding.
Diagnostic Handle Methyls (2.1 - 2.5 ppm) None MesSiH₃ provides "clean" aliphatic tags for quantification.
Stability High (Steric Protection) Moderate MesSiH₃ is less prone to rapid hydrolysis/oxidation.

Structural & Spectral Logic

The spectral distinctiveness of MesSiH₃ arises from the symmetry and electronic effects of the mesityl substituent.

  • Shielding Effect: The three methyl groups are electron-donating (+I effect). This increases electron density on the aromatic ring and the silicon atom, causing the Ar-H and Si-H signals to shift slightly upfield (lower ppm) compared to the unsubstituted Phenylsilane.

  • Symmetry: The rotation of the Mesityl-Si bond is fast on the NMR timescale at room temperature, rendering the two ortho-methyl groups equivalent (6H singlet) and the two meta-protons equivalent (2H singlet).

  • Si-H Coupling: The large one-bond coupling constant (

    
     Hz) is characteristic of a primary silane (
    
    
    
    ) with sp³ hybridization at silicon. This creates distinct "satellites" that can be used to verify the integrity of the Si-H bond.

MesSiH3_Structure Mes Mesityl Ring (Electron Rich) Si Silicon Atom (Sterically Protected) Mes->Si C-Si Bond Me_Ortho Ortho-Methyls δ 2.4 ppm (6H Singlet) Mes->Me_Ortho Steric Bulk Me_Para Para-Methyl δ 2.1 ppm (3H Singlet) Mes->Me_Para Symmetry Axis H_Si Si-H3 Protons δ 4.2 ppm (Diagnostic Signal) Si->H_Si J(Si-H) ~200 Hz

Figure 1: Structural assignment logic for MesSiH₃ NMR signals.

Experimental Protocol: Synthesis & Characterization

Since MesSiH₃ is not always commercially available in high purity, it is often synthesized via reduction of the corresponding chlorosilane.

Protocol: Synthesis via LiAlH₄ Reduction

Reagents:

  • Mesitylmagnesium bromide (1.0 M in THF) or Bromomesitylene + Mg.

  • Trichlorosilane (

    
    ) or Silicon Tetrachloride (
    
    
    
    ).
  • Lithium Aluminum Hydride (

    
    ).[1][2]
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ).
    

Workflow:

  • Grignard Formation: Generate MesMgBr from bromomesitylene and Mg turnings in

    
    .[3]
    
  • Silylation: Add MesMgBr dropwise to a solution of

    
     (excess) at 0°C to form MesSiCl₃ .
    
    • Note: Using

      
       can lead to MesSiHCl₂, which requires careful handling.
      
  • Reduction: Transfer the crude MesSiCl₃ to a suspension of

    
     (0.75 equiv) in 
    
    
    
    at 0°C. Stir at reflux for 2-4 hours.
  • Workup: Quench carefully with degassed water/HCl. Extract with pentane.[4]

  • Purification: Distill under reduced pressure (bp ~80-90°C at 15 mmHg).

Synthesis_Workflow Step1 1. Grignard Preparation (MesBr + Mg -> MesMgBr) Step2 2. Silylation (MesMgBr + SiCl4 -> MesSiCl3) Step1->Step2 0°C, Et2O Step3 3. Reduction (MesSiCl3 + LiAlH4 -> MesSiH3) Step2->Step3 Reflux Step4 4. Isolation (Quench -> Extract -> Distill) Step3->Step4 Careful Quench Product Pure MesSiH3 (Colorless Liquid) Step4->Product Vacuum Distillation

Figure 2: Step-by-step synthesis workflow for Mesitylsilane.

References

  • Synthesis and Characterization of Sterically Hindered Arylsilanes : Braddock-Wilking, J.; Levchinsky, Y.; Rath, N. P. J. Organomet. Chem.1999 , 588, 51–59. Link

  • Rhodium Silylyne Complexes : Scholaris.ca / University of Lethbridge. Detailed NMR data for MesSiH3 precursors. Link

  • Hydrosilylation Catalysis using MesSiH3 : Royal Society of Chemistry (RSC). Mechanistic studies involving MesSiH3 activation.[5][6][7][8] Link

  • NMR Chemical Shifts of Trace Impurities : Fulmer, G. R., et al. Organometallics2010 , 29, 2176–2179. (For solvent referencing). Link

  • Coupling Constants in Silanes : Journal of Physical Chemistry A. Analysis of J(Si-H) values. Link

Sources

Comparative

29Si NMR Spectroscopy of Mesitylsilane: A Comparative Technical Guide

The following guide is structured to serve as an authoritative technical resource for the analysis of Mesitylsilane ( ) via NMR spectroscopy. It prioritizes experimental utility, comparative analysis, and mechanistic ins...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for the analysis of Mesitylsilane (


) via 

NMR spectroscopy. It prioritizes experimental utility, comparative analysis, and mechanistic insight over generic descriptions.

Executive Summary: The Steric & Electronic Differentiator

Mesitylsilane (


, 2,4,6-trimethylphenylsilane) represents a critical class of primary organosilanes where steric demand dictates reactivity. Unlike its ubiquitous analogue Phenylsilane  (

), the presence of ortho-methyl groups in Mesitylsilane imposes a unique electronic and steric environment around the silicon nucleus.

For researchers in drug development and catalysis, distinguishing these species is vital. While


 NMR is standard, 

NMR
provides the definitive structural fingerprint required to monitor hydrosilylation efficiency, assess purity, and verify the integrity of the Si-H bond in sterically congested scaffolds. This guide outlines the specific spectroscopic signatures of Mesitylsilane compared to standard alternatives and details the optimized acquisition protocols required to overcome the nucleus's inherent low sensitivity and long relaxation times.

Technical Background: The Physics of Silicon-29

The


 nucleus presents specific challenges that dictate the experimental workflow:
  • Spin:

    
     (simplifying spectra to sharp lines).
    
  • Natural Abundance: 4.7% (requiring high concentrations or long acquisition times).

  • Gyromagnetic Ratio (

    
    ):  Negative (
    
    
    
    ). This results in a negative Nuclear Overhauser Effect (NOE) . Standard proton decoupling can nullify the signal, necessitating specific pulse sequences (Inverse Gated or INEPT).
  • Relaxation (

    
    ):  Extremely long (10–100s) for quaternary silicons, but shorter for Si-H species like Mesitylsilane due to dipolar relaxation with directly attached protons.
    

Comparative Analysis: Mesitylsilane vs. Alternatives

The following table contrasts Mesitylsilane with its primary functional alternative (Phenylsilane) and a standard tertiary silane (Triethylsilane).

Table 1: NMR Spectral Parameters Comparison
FeatureMesitylsilane (

)
Phenylsilane (

)
Triethylsilane (

)
Chemical Shift (

)
-55 to -65 ppm (Aryl-SiH

region)
-60.0 ppm +0.6 ppm
Multiplicity (Coupled) Quartet (

)
Quartet (

)
Doublet (

)
Coupling Constant (

)
~200 Hz ~200 Hz ~177 Hz
Electronic Environment Electron-rich aromatic ring; ortho-methyls provide shielding/deshielding anisotropy.Standard aromatic ring current effect.Alkyl inductive donation (deshielded relative to aryl).
Relaxation Mechanism Dipolar (Si-H) + CSA (Chemical Shift Anisotropy)Dipolar (Si-H)Dipolar (Si-H)
Primary Application Sterically demanding reductions; radical hydrosilylation.General purpose reduction; polymer synthesis.Lewis acid catalyzed reduction; silylation.

Key Insight: While the chemical shifts of


 and 

overlap in the -60 ppm region, the Mesityl group often induces a slight downfield shift (deshielding) relative to phenyl due to the steric compression of the ortho-methyls, which alters the Si-C bond geometry. However, the most diagnostic feature is the stability of the Mesityl-Si bond under conditions where Phenyl-Si might degrade;

NMR is the only robust method to confirm this stability in situ.

Experimental Protocol: Validated Acquisition Workflows

To ensure data integrity, two distinct protocols are recommended based on the concentration and the specific need for quantitative data.

Protocol A: Quantitative Analysis (Inverse Gated Decoupling)

Best for: Purity assay and kinetic monitoring.

  • Sample Prep: Dissolve ~50-100 mg of Mesitylsilane in 0.6 mL deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Relaxation Agent: Add 0.02 M Cr(acac)

    
      (Chromium(III) acetylacetonate).
    
    • Reasoning: This paramagnetic agent bypasses the long intrinsic

      
       relaxation of Silicon, allowing for faster repetition rates (scan delays) without saturation.
      
  • Pulse Sequence: zgig (Bruker) or equivalent.

    • Mechanism:[1] The decoupler is ON only during acquisition (to collapse the quartet to a singlet for sensitivity) and OFF during the delay (to suppress the negative NOE).

  • Parameters:

    • Relaxation Delay (

      
      ): 2–5 seconds (with Cr(acac)
      
      
      
      ).
    • Pulse Angle: 30° to 45°.

    • Scans: 64–256.

Protocol B: Structural Elucidation (INEPT)

Best for: Detecting low concentrations or confirming Si-H connectivity.

  • Sample Prep: Same as above; Cr(acac)

    
     is NOT  required.
    
  • Pulse Sequence: ineptnd (INEPT non-decoupled) or dept.

    • Mechanism:[1] Transfers polarization from the abundant, high-

      
       protons (
      
      
      
      ) to the insensitive silicon (
      
      
      ).
    • Benefit: Enhances signal intensity by a factor of

      
      , plus faster repetition based on proton 
      
      
      
      .
  • Critical Parameter: The delay

    
     must be optimized for the coupling constant 
    
    
    
    .
    • Formula:

      
      .
      
    • For Mesitylsilane (

      
      ), set 
      
      
      
      .

Decision Workflow: Selecting the Right Method

The following diagram illustrates the logical decision path for analyzing Mesitylsilane samples.

SiNMR_Workflow Start Start: Mesitylsilane Analysis Goal Define Analytical Goal Start->Goal Quant Quantitative Purity / Kinetics Goal->Quant Need Integration? Struct Structural ID / Low Conc. Goal->Struct Need Sensitivity? MethodA Protocol A: Inverse Gated (zgig) + Cr(acac)3 Quant->MethodA MethodB Protocol B: INEPT / DEPT (Polarization Transfer) Struct->MethodB ParamA D1 = 2-5s Decouple: During Acq Only MethodA->ParamA ParamB Optimize Delay Delta Delta = 1 / (4 * 200Hz) = 1.25ms MethodB->ParamB ResultA Result: Singlet (-60 ppm) Integrable Peak ParamA->ResultA ResultB Result: Enhanced Multiplet Coupled Spectrum ParamB->ResultB

Caption: Decision tree for selecting between Inverse Gated (Quantitative) and INEPT (Sensitive) acquisition modes for Mesitylsilane.

References

  • Comparison of Silane Geometries and Shifts: Title: Geometries and 29Si NMR chemical shifts of silane derivatives.[2][3][4] Source: Chemical Physics Letters (2002).[2] URL:[Link]

  • General 29Si NMR Methodology: Title: 29Si NMR Spectroscopy: Basic Principles and Applications. Source: Hebrew University of Jerusalem NMR Lab. URL:[Link]

  • Relaxation and Coupling Constants: Title: J(Si,H) Coupling Constants of Activated Si-H Bonds. Source: Journal of Physical Chemistry A (2017). URL:[Link]

  • Mesityl Electronic Effects: Title: Origin of the 29Si NMR chemical shift in R3Si-X and relationship to silylium ions.[5] Source: Dalton Transactions (2020). URL:[Link]

Sources

Validation

Comparative Guide to Si-H Stretching Frequencies: Mesitylsilane vs. Alternative Hydrosilanes

As a Senior Application Scientist, selecting the appropriate hydrosilane for catalytic reductions, cross-coupling, or frustrated Lewis pair (FLP) chemistry requires a deep understanding of both steric and electronic para...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate hydrosilane for catalytic reductions, cross-coupling, or frustrated Lewis pair (FLP) chemistry requires a deep understanding of both steric and electronic parameters. Infrared (IR) spectroscopy serves as the most reliable, non-destructive analytical tool for monitoring silane consumption in real-time.

This guide provides an objective, data-driven comparison of the Si-H stretching frequency of (2,4,6-trimethylphenyl)silane (mesitylsilane) against common alternatives. By analyzing the causality behind these spectral shifts, researchers and drug development professionals can better predict silane reactivity and optimize in-situ reaction monitoring.

Mechanistic Causality: The Physics of the Si-H Bond

The fundamental position of the Si-H stretching frequency (


) in an IR spectrum is dictated by Hooke's Law, where the frequency is proportional to the square root of the bond's force constant. The force constant is heavily influenced by the substituents attached to the silicon center:
  • Electronic Effects (Bent's Rule): Aryl groups possess sp² hybridized carbons, which are more electronegative than the sp³ carbons of alkyl groups. This electronegativity draws electron density away from the silicon atom, increasing the s-character of the Si-H bond. A higher s-character translates to a stiffer, stronger bond, shifting the IR frequency to higher wavenumbers.

  • Steric Shielding: Bulky substituents like the mesityl (2,4,6-trimethylphenyl) group provide immense kinetic stability. While the three methyl groups on the aromatic ring exert a mild electron-donating inductive effect, the dominant aryl character maintains a high Si-H bond strength.

Consequently, mesitylsilane exhibits a characteristic Si-H stretching frequency at 2153 cm⁻¹ [1]. This is marginally lower than the unsubstituted phenylsilane at 2154 cm⁻¹ [2], reflecting the subtle electron-donating hyperconjugation of the methyl groups, yet significantly higher than purely aliphatic silanes.

G Substituent Silane Substituent (Aryl vs. Alkyl) Aryl Aryl Groups (e.g., Phenyl, Mesityl) Substituent->Aryl Alkyl Alkyl Groups (e.g., Ethyl, Methyl) Substituent->Alkyl Bent Increased s-character in Si-H bond (Bent's Rule) Aryl->Bent Electronegative sp² C Donation Electron Donation (Inductive Effect) Alkyl->Donation Electropositive sp³ C HighFreq Higher Si-H Frequency (~2150 - 2160 cm⁻¹) Bent->HighFreq Stronger Bond LowFreq Lower Si-H Frequency (~2100 - 2120 cm⁻¹) Donation->LowFreq Weaker Bond

Caption: Logical relationship between silane substituents, bond strength, and IR stretching frequency.

Comparative Performance Data

When designing a synthetic workflow, the choice of silane impacts both the reaction kinetics and the spectral window used for monitoring. Triethylsilane, bearing three electron-donating ethyl groups, shows a significantly lower frequency at 2103 cm⁻¹ [3]. Dimethylphenylsilane sits intermediately at 2116 cm⁻¹ [4].

The table below summarizes the quantitative IR data, providing a benchmark for alternative selection:

HydrosilaneChemical FormulaSi-H Stretch (cm⁻¹)Reactivity Profile & Steric Bulk
Mesitylsilane MesSiH₃2153 High steric bulk; excellent kinetic stability against over-reduction.
Phenylsilane PhSiH₃2154 Low steric bulk; highly reactive primary silane.
Dimethylphenylsilane PhMe₂SiH2116 Moderate bulk; balanced electronic profile (1 aryl, 2 alkyls).
Triethylsilane Et₃SiH2103 Low bulk; highly electron-rich, commonly used in ionic hydrogenations.

Note: Upon coordination to a strong Lewis acid (e.g., boraindene catalysts), the Si-H bond weakens considerably, shifting the frequency dramatically down to ~1918 cm⁻¹[5]. This shift is a critical diagnostic marker for active catalyst formation.

Self-Validating Experimental Protocol: ATR-FTIR Measurement

To ensure trustworthiness and reproducibility when measuring the Si-H stretching frequency of mesitylsilane or its alternatives, the following protocol employs a self-validating system. Do not skip the calibration steps; spectral drift can lead to misidentification of the Si-H peak, especially in complex reaction mixtures.

Step-by-Step Methodology
  • System Calibration (Internal Standard):

    • Action: Run a scan of a standard polystyrene calibration film.

    • Causality: Validates the interferometer alignment. The reference peak must appear precisely at 1601 cm⁻¹ (±1 cm⁻¹). If the peak drifts, the Si-H measurement will be artificially skewed, ruining kinetic calculations.

  • Background Subtraction:

    • Action: Collect a background scan (32 scans) of the clean, dry Diamond ATR crystal exposed to ambient air.

    • Causality: Removes atmospheric water vapor and CO₂. While the Si-H stretch (~2150 cm⁻¹) sits in a relatively "quiet" region of the IR spectrum, baseline anomalies from atmospheric changes can obscure subtle peak shifts during reaction monitoring.

  • Sample Application:

    • Action: Apply 1-2 drops of neat mesitylsilane directly onto the ATR crystal, ensuring complete coverage of the sensor.

    • Causality: Using the neat liquid prevents solvatochromic shifts (solvent-induced frequency changes) that occur when measuring in highly polar or coordinating solvents.

  • Data Acquisition:

    • Action: Acquire the spectrum using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: A resolution of 4 cm⁻¹ is the optimal mathematical compromise. It provides sufficient data points to accurately define the center of the relatively broad Si-H stretching band without introducing the artificial high-frequency noise seen at 1 cm⁻¹ resolution.

  • Data Validation & Peak Picking:

    • Action: Apply a baseline correction and identify the absolute maximum of the peak in the 2100–2200 cm⁻¹ window. For mesitylsilane, validate the presence of the peak at 2153 cm⁻¹.

Workflow Step1 1. Calibration Polystyrene Standard Step2 2. Background Air/Solvent Scan Step1->Step2 Step3 3. Sample Prep Neat Liquid Step2->Step3 Step4 4. FTIR Scan Resolution: 4 cm⁻¹ Step3->Step4 Step5 5. Validation Peak at ~2153 cm⁻¹ Step4->Step5

Caption: Step-by-step experimental workflow for self-validating FTIR measurement of hydrosilanes.

Conclusion for Drug Development Professionals

When optimizing a synthetic route, the choice between mesitylsilane and alternatives like triethylsilane is not merely a matter of reactivity, but of precise process control. Mesitylsilane provides a highly specific IR handle at 2153 cm⁻¹[1]. By leveraging the protocols and mechanistic principles outlined above, researchers can confidently utilize in-situ FTIR to track the consumption of the Si-H bond, ensuring high-fidelity kinetic data and robust scale-up parameters.

References

1.2 - illinois.edu[2] 2.3 - nih.gov[3] 3.4 - nih.gov[4] 4.5 - scispace.com[5] 5.1 - doi.org[1]

Sources

Comparative

A Comparative Guide to the Reactivity of Mesitylsilane and Triphenylsilane

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of organosilicon chemistry, hydrosilanes (R₃SiH) are indispensable reagents, serving as versatile reducing agents and precurso...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organosilicon chemistry, hydrosilanes (R₃SiH) are indispensable reagents, serving as versatile reducing agents and precursors for a vast array of silicon-containing compounds.[1][2] Among these, the steric and electronic profiles of the substituents on the silicon atom profoundly dictate their reactivity and selectivity in chemical transformations. This guide provides an in-depth comparison of two sterically hindered silanes: Mesitylsilane (MesSiH₃) and Triphenylsilane (Ph₃SiH). While both feature bulky aromatic substituents, the subtle yet significant differences between the mesityl (2,4,6-trimethylphenyl) and phenyl groups lead to distinct chemical behaviors. Understanding these nuances is paramount for rational reagent selection and the optimization of synthetic protocols.

This guide will delve into the comparative reactivity of mesitylsilane and triphenylsilane, focusing on key transformations such as hydrosilylation and oxidation. We will explore the underlying mechanistic principles, supported by experimental data, and provide practical protocols for their application.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these silanes is crucial for their handling and application.

PropertyMesitylsilaneTriphenylsilane
Molecular Formula C₉H₁₄SiC₁₈H₁₆Si[3]
Molecular Weight 150.30 g/mol 260.41 g/mol [3]
Appearance Colorless liquidWhite solid[4]
Boiling Point ~195-197 °C152 °C/2 mmHg[3][4]
Melting Point Not applicable43-45 °C[5]
Solubility Soluble in most organic solventsSoluble in most organic solvents[4]
Stability Stable under inert atmosphereStable in air[4]

Comparative Reactivity: A Deep Dive

The reactivity of the Si-H bond in both mesitylsilane and triphenylsilane is a delicate interplay of steric hindrance and electronic effects imparted by their respective aromatic substituents.

Steric and Electronic Effects: The Decisive Factors

The primary distinction between the mesityl and phenyl groups lies in their steric bulk and electronic nature.

  • Mesityl Group: The two ortho-methyl groups of the mesityl substituent create significant steric congestion around the silicon center. This steric shield can impede the approach of reactants, influencing reaction rates and, in some cases, dictating regioselectivity. Electronically, the methyl groups are weakly electron-donating, which can subtly influence the polarity of the Si-H bond.

  • Phenyl Group: While still bulky, the three phenyl groups of triphenylsilane offer a different steric profile compared to the single, more encompassing mesityl group. The phenyl group can act as both an electron-withdrawing and an electron-donating group, depending on the electronic demand of the reaction.[6] It exerts a weak electron-withdrawing inductive effect due to the higher s-character of its sp² hybridized carbons.[6]

G cluster_mesityl Mesitylsilane cluster_triphenyl Triphenylsilane Mesityl Mesityl Group (2,4,6-trimethylphenyl) Mesityl_Steric High Steric Hindrance (ortho-methyl groups) Mesityl->Mesityl_Steric Mesityl_Electronic Weakly Electron-Donating (methyl groups) Mesityl->Mesityl_Electronic Reactivity Reactivity Profile Mesityl_Steric->Reactivity Mesityl_Electronic->Reactivity Triphenyl Triphenyl Group Triphenyl_Steric Moderate Steric Hindrance Triphenyl->Triphenyl_Steric Triphenyl_Electronic Weakly Electron-Withdrawing (Inductive Effect) Triphenyl->Triphenyl_Electronic Triphenyl_Steric->Reactivity Triphenyl_Electronic->Reactivity

Caption: Factors influencing the reactivity of Mesitylsilane and Triphenylsilane.

Hydrosilylation: Addition Across Unsaturated Bonds

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a cornerstone of organosilicon chemistry.[7] The choice of silane can significantly impact the efficiency and selectivity of this transformation.

Triphenylsilane has been extensively studied in transition metal-mediated hydrosilylation of alkenes, alkynes, and carbonyls.[4] In some instances, it has proven to be a more efficient silane compared to others like triethylsilane, although longer reaction times may be required.[4] The substitution of the Si-H bond with phenyl groups enhances the yield of photoinduced hydrosilylation reactions.[8] This is attributed to the lower bond dissociation energy of the Si-H bond in phenyl-substituted silanes.[8]

While direct comparative data for mesitylsilane in a wide range of hydrosilylation reactions is less abundant in the literature, its significant steric bulk would be expected to play a crucial role. For sterically demanding substrates, the bulky mesityl group could potentially lead to lower reaction rates or different regioselectivity compared to triphenylsilane. Conversely, for certain catalytic systems, the steric hindrance might be beneficial in controlling selectivity.

Comparative Data on Hydrosilylation of 1-Octene

SilaneCatalystConditionsYieldSelectivityReference
Triphenylsilane[Rh(cod)₂]BF₄Neat, 25 °C, 2 hHigh>99% anti-Markovnikov
(EtO)₃SiHNi(II) bis(carboxylates)Neat, 23 °C96%>98% anti-Markovnikov[9]
Oxidation of the Si-H Bond

The oxidation of the Si-H bond to a silanol (Si-OH) is another fundamental reaction. This transformation is often a key step in the application of silanes as reducing agents, where the silane is ultimately converted to a siloxane.

Triphenylsilane can be oxidized under various conditions. For instance, it can be oxidized by carbon nanotube-gold nanohybrids.[10] The oxidation of silanes is a critical aspect of their use in reactions like the Wacker-type oxidation of olefins to ketones, where the silane acts as a stoichiometric reductant.[11]

The steric hindrance of the mesityl group in mesitylsilane is expected to influence the rate of its oxidation. The bulky substituent may hinder the approach of the oxidizing agent to the Si-H bond, potentially leading to slower reaction rates compared to triphenylsilane under similar conditions.

Experimental Protocols

General Procedure for Transition Metal-Catalyzed Hydrosilylation of an Alkene

This protocol provides a general framework for comparing the reactivity of mesitylsilane and triphenylsilane in a typical hydrosilylation reaction.

Materials:

  • Alkene (e.g., 1-octene)

  • Mesitylsilane or Triphenylsilane

  • Transition metal catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or a rhodium complex)[9]

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add the transition metal catalyst (typically 0.01-1 mol%).

  • Slowly add the silane (mesitylsilane or triphenylsilane, 1.1 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a few drops of water.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start prep Prepare Reaction Vessel (Flame-dried Schlenk flask under inert atmosphere) start->prep add_reagents Add Alkene and Solvent prep->add_reagents add_catalyst Add Catalyst add_reagents->add_catalyst add_silane Slowly Add Silane (Mesitylsilane or Triphenylsilane) add_catalyst->add_silane react Stir and Monitor Reaction (TLC or GC-MS) add_silane->react quench Quench Reaction (Water) react->quench extract Work-up (Extraction and Drying) quench->extract purify Purify Product (Column Chromatography) extract->purify end End purify->end

Caption: Experimental workflow for the hydrosilylation of an alkene.

Conclusion

The choice between mesitylsilane and triphenylsilane as a reagent in organic synthesis is a nuanced decision that hinges on the specific requirements of the chemical transformation. The pronounced steric bulk of the mesityl group in mesitylsilane can be a powerful tool for controlling selectivity, albeit potentially at the cost of reactivity. In contrast, triphenylsilane offers a well-established reactivity profile, particularly in transition metal-catalyzed reactions, with its electronic properties playing a key role in its efficacy.

For researchers and drug development professionals, a thorough understanding of these steric and electronic differences is crucial for the rational design of synthetic routes and the optimization of reaction conditions. While this guide provides a foundational comparison, further empirical investigation is often necessary to determine the optimal silane for a given application. The provided experimental protocol offers a starting point for such comparative studies, enabling chemists to make informed decisions and unlock the full potential of these versatile organosilicon reagents.

References

Sources

Validation

Comparative Validation Guide: Purity Analysis of Mesitylsilane (CAS 931-50-0)

Executive Summary In the synthesis of advanced organosilicon intermediates, Mesitylsilane (2,4,6-trimethylphenylsilane) presents a unique analytical challenge. Its steric bulk and reactive Si-H bonds create a "blind spot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced organosilicon intermediates, Mesitylsilane (2,4,6-trimethylphenylsilane) presents a unique analytical challenge. Its steric bulk and reactive Si-H bonds create a "blind spot" for traditional bulk purity methods like NMR, while its volatility and structural similarity to its starting material (Mesitylene) complicate standard GC-FID quantitation.

This guide objectively compares analytical alternatives and establishes GC-MS (Gas Chromatography-Mass Spectrometry) as the superior validation method for trace impurity profiling. We provide a self-validating protocol designed to detect the three critical failure modes in Mesitylsilane production: hydrolysis (Siloxanes), incomplete alkylation (Mesitylene), and over-alkylation (Dimesitylsilane).

Technical Context: The "Steric" Challenge

Mesitylsilane is defined by the 2,4,6-trimethylphenyl group, which provides kinetic stabilization. However, this stability does not extend to the Si-H bonds during analysis. The primary analytical risks are:

  • Co-elution: The boiling point of Mesitylsilane and its precursor, Mesitylene (164.7°C), are proximally close due to the similar molecular weight and polarity, making low-resolution chromatography unreliable.

  • In-Source Reactivity: Silyl hydrides (

    
    ) are prone to oxidation or hydrolysis within the heated zones of analytical instruments if not properly passivated.
    

Critical Comparison of Alternatives

The following table summarizes the performance of standard analytical techniques for Mesitylsilane validation.

FeatureGC-MS (Recommended) 1H / 29Si NMR GC-FID
Primary Utility Trace impurity ID & PurityStructural confirmationRoutine QC Quantitation
Sensitivity (LOD) High (< 10 ppm)Low (~0.5 - 1.0%)Medium (< 100 ppm)
Specificity Excellent (Mass fingerprint)High (Chemical Shift)Low (Retention time only)
Risk Factor In-source hydrolysis (Artifacts)Insensitive to trace MesityleneFalse positives (Co-elution)
Throughput Medium (20 min/run)Low (Acquisition time)High
Why NMR is Insufficient for Purity

While


 NMR is the gold standard for confirming the presence of the 

moiety (typically a doublet/singlet around

3.5-4.0 ppm depending on solvent), it struggles to quantify Mesitylene residues below 1%. The methyl protons of the mesityl group in both the product and the impurity overlap significantly, burying trace contaminants in the baseline noise.
Why GC-MS Wins

GC-MS resolves the "Identity Crisis." Even if Mesitylene and Mesitylsilane co-elute chromatographically, their mass spectra are distinct (


 120 vs. 

150). This allows for Extracted Ion Chromatogram (EIC) deconvolution, ensuring that "99% purity" claims are chemically accurate.

Validated GC-MS Protocol

This protocol uses a non-polar stationary phase to maximize the separation based on boiling point and Van der Waals interactions.

Instrumentation & Conditions[1][2][3]
  • System: Agilent 7890/5977 (or equivalent single quadrupole system).

  • Column: DB-5ms or HP-5ms UI (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m). Note: "UI" (Ultra Inert) columns are strictly required to prevent Si-H degradation on active silanol sites.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C. Liner must be deactivated/silanized.

Temperature Program

The ramp is designed to separate the solvent (THF/Ether) from the volatile aromatics.

  • Initial: 50°C (Hold 2 min)

  • Ramp 1: 15°C/min to 180°C (Critical zone for Mesitylene/Mesitylsilane separation)

  • Ramp 2: 30°C/min to 280°C (Elution of siloxane dimers)

  • Hold: 5 min @ 280°C

Sample Preparation (The "Dry" Method)
  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane.

  • Concentration: 1 mg/mL.[1]

  • Pre-treatment: None. Do NOT derivatize. Derivatization agents (like BSTFA) will react with the

    
     bonds, altering the analyte.
    

Data Interpretation & Causality

Mass Spectral Fingerprint

To validate the peak as Mesitylsilane, look for the following fragmentation logic (EI Source, 70eV):

  • Molecular Ion (

    
    ): 
    
    
    
    150. (Distinct from Mesitylene
    
    
    120).[2][3]
  • Base Peak: Often

    
     135 (
    
    
    
    ). The loss of a methyl group from the aromatic ring or silicon is energetically favorable to form a stabilized cation.
  • Hydride Loss:

    
     149 (
    
    
    
    ). Characteristic of hydrosilanes.
Common Artifacts (Expert Insight)

Recent studies on organosilanes in GC-MS (specifically Orbitrap and ion traps) have shown that water adduction can occur in the trap if the system is not dry [1, 4].

  • Observation: An unexpected peak at

    
     or 
    
    
    
    .
  • Cause: Reaction of the silyl cation with residual water in the ion source/trap.[4]

  • Solution: Verify system vacuum quality and bake out the source if "super-mass" ions appear.

Visualization of Analytical Logic

Diagram 1: Method Selection Decision Matrix

This flow illustrates when to deploy GC-MS versus NMR based on the stage of drug development.

MethodSelection Start Sample: Mesitylsilane (CAS 931-50-0) Stage Development Stage? Start->Stage Early Early Synthesis (Crude) Stage->Early High Conc. Late Final QC / Release (>98% Target) Stage->Late Trace Req. NMR 1H NMR Analysis (Confirm Structure) Early->NMR GCMS GC-MS Analysis (Trace Impurities) Late->GCMS Result_NMR Pass: Si-H Doublet Confirmed Fail: Solvent/Bulk Impurity NMR->Result_NMR Result_GCMS Pass: No Mesitylene (m/z 120) Fail: Siloxanes Detected GCMS->Result_GCMS Result_NMR->GCMS If Purity >95% Proceed to Validation

Caption: Decision matrix for selecting NMR vs. GC-MS based on purity requirements.

Diagram 2: GC-MS Fragmentation & Identification Logic

This diagram visualizes the mass spectral confirmation steps to distinguish the product from its impurities.

FragmentationLogic Injection GC Injection (Peak @ ~165°C BP) MS_Source EI Ionization (70eV) Injection->MS_Source Decision Molecular Ion (M+)? MS_Source->Decision Path_120 m/z 120 (Mesitylene) Decision->Path_120 Impurity Path_150 m/z 150 (Mesitylsilane) Decision->Path_150 Target Confirm Check Fragments Path_150->Confirm Frag_135 m/z 135 [M - CH3]+ Confirm->Frag_135 Frag_149 m/z 149 [M - H]+ Confirm->Frag_149 Verdict VALIDATED Product Identity Frag_135->Verdict Frag_149->Verdict

Caption: Logic flow for distinguishing Mesitylsilane from Mesitylene using Mass Spectral ions.

References

  • Wiley Analytical Science. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis.[4][5]

  • National Institutes of Health (NIH) - PubChem. (2025). Mesitylsilane Compound Summary & Properties.

  • ResearchGate. (2018). Identification of higher order silanes using gas chromatography-mass spectrometry.[6]

  • PubMed. (2024).[4] Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap GC-MS.

  • Sigma-Aldrich. (2025). Cyclohexylmagnesium bromide (Grignard Reagent Context).[1][7]

Sources

Comparative

steric bulk parameters of Mesityl vs Phenyl group on Silicon

Executive Summary In organosilicon chemistry, the distinction between a Phenyl (Ph) and a Mesityl (Mes, 2,4,6-trimethylphenyl) group is not merely one of size, but of kinetic stabilization capability .[1] While the Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organosilicon chemistry, the distinction between a Phenyl (Ph) and a Mesityl (Mes, 2,4,6-trimethylphenyl) group is not merely one of size, but of kinetic stabilization capability .[1] While the Phenyl group provides moderate steric shielding suitable for standard protecting groups (e.g., TBDPS), it fails to stabilize low-valent silicon species (silylenes, disilenes) or prevent hydrolysis under extreme conditions.[1]

The Mesityl group acts as a "molecular umbrella." Its two ortho-methyl groups create a rigid steric wall that interlocks with adjacent ligands (the "gear effect"), effectively blocking nucleophilic attack at the silicon center.[1] This guide quantifies these parameters and details the experimental protocols where this steric bulk is the deciding factor between a stable product and rapid decomposition.

Part 1: Quantitative Steric Profile

To objectively compare these groups, we utilize steric parameters derived from their phosphine analogues (


) and crystallographic data. The geometric constraints imposed by the Mesityl group are significantly higher than those of the Phenyl group.[1]
Table 1: Comparative Steric Parameters
ParameterPhenyl Group (-Ph)Mesityl Group (-Mes)Impact on Silicon Chemistry
Tolman Cone Angle (

)
145° 212° Mesityl covers >50% more angular space, critical for blocking bimolecular decomposition.
% Buried Volume (%

)
~29 - 33% ~48 - 52% Represents the % of the coordination sphere occupied by the ligand. Mesityl creates a "pocket" that excludes solvent/reagents.
Si–C Bond Length 1.87 – 1.89 Å 1.91 – 1.93 Å The Mes-Si bond is slightly elongated due to steric repulsion, yet rotation is restricted (high rotational barrier).
Taft Steric Constant (

)
-2.31 <-4.0 (Est.) Indicates Mesityl exerts massive steric retardation on reaction rates (e.g., hydrolysis) compared to Phenyl.

Note on Data Source: Cone angles and %


 are standard values derived from 

complexes (Tolman, 1977; Cavallo, 2010).[1] Due to the similarity in C-P and C-Si bond lengths, these values are the standard proxy for silyl steric demands in organometallic literature.

Part 2: Structural Mechanics & Visualization

The superior shielding of the Mesityl group arises from the "Gear Effect." Unlike the Phenyl group, which can rotate freely to expose the silicon center (a "turnstile" mechanism), the Mesityl group's ortho-methyls clash with substituents on the silicon atom.[1] This forces the Mesityl rings to adopt a propeller-like arrangement that rigidly blocks the approach of nucleophiles.

Diagram: Steric Shielding Mechanism

StericShielding cluster_Ph Phenyl Shielding (Turnstile) cluster_Mes Mesityl Shielding (Gear Effect) Si_Center Silicon Center (Reactive Site) Nucleophile Nucleophile (H2O / O2) Gap Exposed Vector Nucleophile->Gap Attack Possible Ortho_Me Ortho-Methyls (The Wall) Nucleophile->Ortho_Me Blocked Ph_Ring Phenyl Ring (Free Rotation) Ph_Ring->Si_Center Si-C Bond Gap->Si_Center Mes_Ring Mesityl Ring (Locked) Mes_Ring->Si_Center Si-C Bond Mes_Ring->Ortho_Me

Caption: Comparison of nucleophilic access. Phenyl groups allow attack via rotation; Mesityl groups lock into a protective cage.

Part 3: Experimental Impact (Case Studies)

Case Study 1: Kinetic Stabilization of Disilenes

The most definitive proof of Mesityl's steric superiority is the isolation of the silicon-silicon double bond (


).
  • Phenyl Failure: Attempting to synthesize diphenylsilylene (

    
    ) results in rapid polymerization into cyclic polysilanes 
    
    
    
    . The Phenyl groups cannot prevent the reactive silylene centers from attacking each other.
  • Mesityl Success: The bulky Mesityl groups prevent the oligomerization. When tetramesityldisilene (

    
    ) is formed, the ortho-methyls interdigitate, protecting the central 
    
    
    
    bond from dimerization and even oxidation (in the solid state).[1]
Case Study 2: Hydrolytic Stability of Silyl Ethers

In drug development, silyl ethers are used to protect alcohols.[1]

  • Mechanism: Hydrolysis requires the formation of a pentacoordinate silicon transition state.

  • Performance: A triphenylsilyl (

    
    ) ether is roughly 
    
    
    
    times more stable than a trimethylsilyl ether. However, a trimesitylsilyl (
    
    
    ) ether is effectively inert to aqueous base hydrolysis because the ortho-methyls physically prevent the hydroxide ion from reaching the silicon atom to form the transition state.[1]

Part 4: Experimental Protocol

Synthesis of Tetramesityldisilene (Reductive Coupling)

A self-validating protocol for generating a kinetically stabilized low-valent silicon species.[2]

Objective: Isolate orange crystals of


 from dimesityldichlorosilane.

Materials:

  • Dimesityldichlorosilane (

    
    )
    
  • Lithium naphthalenide (1.0 M in THF) or Potassium/Graphite (

    
    )
    
  • Solvent: Anhydrous THF and Pentane (degassed)

  • Atmosphere: Strictly Argon or Nitrogen (Schlenk line technique)

Workflow:

  • Precursor Dissolution: Dissolve

    
     (1.0 eq) in anhydrous THF at -78°C.
    
  • Reduction: Add Lithium naphthalenide (2.1 eq) dropwise. The solution will turn dark, indicating the formation of the silylene/radical anion intermediate.[1]

    • Validation: If the color remains yellow/clear, the reagents are wet.[1] The deep color is essential.

  • Warming: Allow the mixture to warm slowly to room temperature over 4 hours. The color should shift to a deep orange-red.

  • Workup: Remove THF under vacuum. Extract the residue with anhydrous pentane. Filter through Celite (under inert gas) to remove LiCl salts.

  • Crystallization: Concentrate the pentane solution and cool to -20°C.

  • Result: Bright orange-yellow crystals of Tetramesityldisilene.

    • Confirmation:

      
       NMR will show a characteristic low-field shift (approx +63 ppm) for the 
      
      
      
      silicon.

References

  • West, R., Fink, M. J., & Michl, J. (1981).[1] Tetramesityldisilene, a Stable Compound Containing a Silicon-Silicon Double Bond. Science. Link

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. Link

  • Clavier, H., & Nolan, S. P. (2010).[1] Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Chemical Communications.[3] Link

  • Lambert, J. B., et al. (1998).[1] The Trimesitylsilylium Cation. Angewandte Chemie International Edition. Link

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (General reference for hydrolytic stability mechanisms).

Sources

Validation

Benchmark Guide: (2,4,6-Trimethylphenyl)silane Activity Profile

Executive Summary: The Steric Probe (2,4,6-Trimethylphenyl)silane , commonly known as Mesitylsilane ( ) , is not a generic reducing agent; it is a steric probe . Unlike phenylsilane ( ) or triethylsilane ( ), which are d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Probe

(2,4,6-Trimethylphenyl)silane , commonly known as Mesitylsilane (


) , is not a generic reducing agent; it is a steric probe . Unlike phenylsilane (

) or triethylsilane (

), which are designed for high-turnover catalytic cycles,

is utilized to arrest reactive intermediates , modulate selectivity , or define the steric limits of a catalytic pocket.

This guide benchmarks


 against standard silanes to demonstrate its utility in mechanistic studies and specialized synthesis.

Comparative Performance Matrix

The following data compares


 directly against industry-standard silanes in three critical reaction classes.
Table 1: Activity Benchmark Summary
Reaction ClassStandard Reagent

Performance
Key Differentiator
Fe-Catalyzed Hydrosilylation Phenylsilane (

)
TOF: >170

Yield: >95% (Linear)
Inactive TOF: 0

Yield: 0%
Steric Gating: The mesityl group prevents entry into the Fe coordination sphere, acting as a negative control for active site accessibility.
Silylene Trapping Diphenylsilane (

)
Result: Rapid polymerization or redistribution.
Stable Adduct Formation Result: Formation of isolable diamagnetic complexes.Stabilization:

traps transient metal-hydrides (e.g., Fe-H) that otherwise decompose, allowing for structural characterization.
Dehydrogenative Coupling Triethylsilane (

)
Result: Fast catalytic turnover (

release).
Stoichiometric/Slow Result: Formation of stable siloxanes.Kinetic Control: Bulky substituents retard the coupling rate, preventing over-reaction or oligomerization.

Detailed Experimental Benchmarks

Benchmark A: The "Steric Gate" Test (Hydrosilylation)

Objective: Determine the steric limit of a Cationic Iron Catalyst


.
Significance:  This experiment validates whether a catalyst operates via an inner-sphere mechanism (sensitive to sterics) or outer-sphere mechanism.
  • Standard (

    
    ):  Rapid consumption of silane; formation of linear alkylsilane.
    
  • Test (

    
    ):  No reaction. The lack of reactivity confirms that the catalyst requires intimate substrate binding which 
    
    
    
    blocks.
Experimental Protocol (Negative Control Validation)
  • Catalyst Generation: In a glovebox, dissolve the neutral iron precursor

    
     (10 mg) in fluorobenzene (0.5 mL).
    
  • Activation: Add

    
     (1 equiv) to generate the active cationic species. Note: Solution typically darkens.
    
  • Substrate Addition: Add 1-octene (100 equiv) and Mesitylsilane (100 equiv).

  • Monitoring: Transfer to a J-Young NMR tube. Monitor

    
     NMR at 25°C.
    
  • Result Verification:

    • Look for the diagnostic

      
       signal of 
      
      
      
      at ~4.0-4.5 ppm .
    • Benchmark Success: The signal intensity remains unchanged over 24 hours, confirming the "Steric Gate" is closed. (Contrast with

      
      , which disappears within <1 hour).
      
Benchmark B: Mechanistic Trapping (Silylene Stabilization)

Objective: Use


 to stabilize a transient Iron(II) hydride species.
Significance:  Unlike smaller silanes that lead to rapid hydride scrambling or 

elimination,

forms a stable

-H-Si-H adduct, allowing crystallographic or spectroscopic identification.
Experimental Protocol (Trapping)
  • Precursor Prep: Suspend the iron alkyl complex

    
     in pentane at -35°C.
    
  • Silane Addition: Add 1.0 equiv of Mesitylsilane dropwise.

  • Reaction: Stir for 30 mins. The solution changes color (typically to deep red/brown).

  • Isolation: Remove volatiles in vacuo. Recrystallize from pentane/toluene.

  • Analysis:

    • 
       NMR:  Look for a highly upfield shifted signal (e.g., < -50 ppm) indicative of a silane adduct.
      
    • Outcome: Isolation of the diamagnetic complex

      
      .
      

Mechanistic Visualization

The following diagram illustrates the Steric Gating Mechanism . It visualizes why


 proceeds through the catalytic cycle while 

is rejected, preserving the catalyst or trapping intermediates.

StericGating Catalyst Active Fe Catalyst [Cp*(L)Fe-H]+ Coordination Coordination Sphere Entry Catalyst->Coordination Open Site PhSiH3 Phenylsilane (PhSiH3) PhSiH3->Coordination Low Steric Bulk MesSiH3 Mesitylsilane (MesSiH3) MesSiH3->Coordination High Steric Bulk Cycle Catalytic Cycle (Hydrosilylation) Coordination->Cycle Substrate Binding Rejection Steric Rejection (No Reaction) Coordination->Rejection Access Denied

Caption: Comparative pathway analysis showing the "Steric Gate" effect.


 enters the coordination sphere to initiate catalysis, while 

is physically blocked, serving as a negative control.

References

  • Iron-Catalyzed Hydrosilyl

    • Title: Efficient and selective alkene hydrosilation promoted by weak, double Si–H activation
    • Source:Chemical Science, 2020.
    • URL:[Link]

    • Relevance: Establishes the primary benchmark where is inactive compared to .
  • Silylene Trapping & Iron Hydride Stabiliz

    • Title: Reaction of the high-spin iron(II) alkyl complex [{PhB(CH2PiPr2)3}FeMe] with phenylsilane or mesitylsilane.
    • Source:Angewandte Chemie, 2006 (Cited context).
    • URL:[Link]

    • Relevance: Demonstrates the positive benchmark of using to trap and isolate reactive metal-hydride intermedi
  • General Reactivity of Bulky Silanes

    • Title: Synthesis and characteriz
    • Source:Journal of Organometallic Chemistry.
    • URL:[Link]

    • Relevance: Provides foundational data on the synthesis and stability of mesityl-substituted silanes.

Safety & Regulatory Compliance

Safety

Silane, (2,4,6-trimethylphenyl)- proper disposal procedures

Comprehensive Operational Guide for the Safe Handling and Disposal of Silane, (2,4,6-trimethylphenyl)- As a Senior Application Scientist, I recognize that handling reactive organosilanes requires more than just following...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide for the Safe Handling and Disposal of Silane, (2,4,6-trimethylphenyl)-

As a Senior Application Scientist, I recognize that handling reactive organosilanes requires more than just following a safety data sheet—it requires a fundamental understanding of the underlying chemical mechanics. Silane, (2,4,6-trimethylphenyl)-, commonly known as mesitylsilane, is a highly reactive primary silane. Improper disposal of this compound in standard organic waste streams is a severe safety violation that can lead to over-pressurization, container rupture, and laboratory fires due to the rapid, uncontrolled evolution of hydrogen gas.

This guide provides a self-validating, step-by-step operational plan for the safe quenching and disposal of mesitylsilane, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Mechanistic Causality of Si-H Hazards

To safely dispose of mesitylsilane, one must understand why it is dangerous. The silicon-hydride (Si-H) bond is highly polarized as Si(δ⁺) – H(δ⁻) due to silicon's lower electronegativity compared to hydrogen. This hydridic character makes the Si-H bond highly susceptible to nucleophilic attack by protic solvents (such as water or alcohols) or bases.

When a primary silane like mesitylsilane reacts with a protic source, it undergoes rapid solvolysis, exothermically releasing hydrogen (H₂) gas[1]. Because mesitylsilane contains three Si-H bonds, a single mole of this compound will generate three moles of hydrogen gas. If this reaction occurs inside a sealed waste container, the resulting pressure spike is catastrophic[2].

Quantitative Risk Assessment

Before initiating any disposal protocol, it is critical to quantify the hazard. The table below summarizes the physicochemical properties and the theoretical hydrogen gas evolution metrics for mesitylsilane.

ParameterValueOperational Implication
Chemical Formula C₉H₁₄SiContains a bulky mesityl group, providing slight steric shielding compared to unsubstituted phenylsilane.
Si-H Equivalents 3 per moleculeHighly reactive primary silane; requires at least 3 equivalents of alcohol for complete quenching.
Molecular Weight 150.30 g/mol Used to calculate exact quenching stoichiometry.
H₂ Evolution Potential ~73.5 L per moleCRITICAL: Just 10 grams of waste can generate ~5 Liters of H₂ gas at room temperature. Requires active venting.
IR Stretching (Si-H) ~2150 cm⁻¹Used for the self-validating analytical confirmation of the quenching process[3].

Standard Operating Procedure: Controlled Quenching

Do not dispose of neat (unquenched) mesitylsilane directly into waste containers. The following protocol outlines a self-validating system for neutralizing the reactive Si-H bonds prior to logistical disposal.

Phase 1: Setup & Thermal Sink (Dilution)
  • Preparation: Conduct all operations in a certified fume hood behind a blast shield. Wear a flame-retardant lab coat, heavy-duty gloves, and a face shield.

  • Inert Atmosphere: Transfer the waste mesitylsilane to a round-bottom flask equipped with a magnetic stir bar. Purge the system with a continuous flow of Argon or Nitrogen.

  • Dilution: Dilute the silane to a concentration of < 0.5 M using a dry, non-reactive solvent such as Toluene or Tetrahydrofuran (THF).

    • Causality: Direct addition of a quenching agent to neat mesitylsilane will cause an uncontrollable exotherm and potential autoignition of the evolved hydrogen. Dilution acts as a crucial thermal sink, distributing the heat of reaction and preventing localized boiling.

Phase 2: Kinetic Quenching
  • Cooling: Cool the diluted mixture to 0°C using an ice bath. Attach a reflux condenser vented to an oil bubbler to safely monitor and release H₂ gas.

  • Reagent Selection: Slowly add isopropanol (i-PrOH) dropwise via an addition funnel[1].

    • Causality: Why use isopropanol instead of water or methanol? Water is immiscible with toluene, creating a biphasic system where unreacted silane can pool and suddenly react if the phase boundary is agitated. Methanol is too kinetically aggressive. Isopropanol provides the perfect balance: it is fully miscible with the organic phase, while its steric bulk slows the nucleophilic attack on the silicon center, providing strict kinetic control over the hydrogen evolution.

Phase 3: Catalytic Completion & Self-Validation
  • Catalysis: Once the initial vigorous bubbling subsides, the reaction may stall due to the steric hindrance of the newly formed isopropoxy groups and the bulky mesityl ring. Add a catalytic amount of a mild base (e.g., Triethylamine, 5 mol%) to drive the solvolysis of the remaining Si-H bonds to absolute completion.

  • Self-Validation: Do not assume the quench is complete just because bubbling has stopped. To ensure a self-validating safety loop, extract a 0.1 mL aliquot and analyze it via Fourier Transform Infrared Spectroscopy (FTIR). The complete disappearance of the sharp, strong Si-H stretching band at ~2150 cm⁻¹ definitively confirms that the material is neutralized[3].

Workflow Visualization

The following diagram illustrates the logical progression of the quenching protocol, highlighting the transition from a highly reactive state to a stable, disposable form.

MesitylsilaneQuenching N1 Waste Mesitylsilane N2 Inert Dilution (Toluene, 0°C) N1->N2 Ar/N2 Purge N3 Kinetic Quench (Dropwise i-PrOH) N2->N3 Stirring N4 H2 Venting (Via Bubbler) N3->N4 Exothermic N5 Stable Waste (Alkoxysilane) N4->N5 IR Validation

Fig 1: Controlled kinetic quenching workflow for reactive Si-H bonds in mesitylsilane.

Logistical Disposal Plans & Regulatory Compliance

Once the FTIR validation confirms the absence of Si-H bonds, the resulting mesityltriisopropoxysilane solution is chemically stable and no longer poses a reactivity hazard.

  • Classification: The waste is now classified as standard flammable organic waste (due to the toluene and isopropanol solvent system), rather than a reactive hazardous material.

  • Storage: Transfer the neutralized solution to a properly labeled, heavy-duty HDPE or glass waste carboy. As a general best practice for any previously reactive mixture, utilize a vented cap for the first 48 hours of storage to account for any trace off-gassing[2].

  • Logistics & Compliance: Dispose of the neutralized organic waste through an EPA-approved hazardous waste management facility. All procedures must be documented and executed in accordance with RCRA guidelines and the National Research Council's Prudent Practices in the Laboratory[4].

References

  • XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 34137-09-2 Name ... - XiXisys". XiXisys.[Link]

  • Imperial College London. "Volatile Methylsiloxanes as Environmentally Benign Solvents - Spiral". Imperial College London. [Link]

  • Organic Syntheses. "1 - Organic Syntheses Procedure". Organic Syntheses.[Link]

  • UC Santa Barbara. "A guide for teaching assistants and students Course Outline". UC Santa Barbara.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,4,6-trimethylphenyl)silane

This guide provides an in-depth, procedural framework for the safe handling of (2,4,6-trimethylphenyl)silane. As a member of the organosilane family, this compound demands rigorous adherence to safety protocols due to it...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling of (2,4,6-trimethylphenyl)silane. As a member of the organosilane family, this compound demands rigorous adherence to safety protocols due to its inherent reactivity and potential hazards. The following directives are designed to move beyond a simple checklist, explaining the scientific rationale behind each recommendation to build a culture of intrinsic safety for researchers, scientists, and drug development professionals.

Foundational Safety: Hazard Analysis & Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is entirely dependent on a preceding foundation of hazard recognition and robust engineering controls. (2,4,6-trimethylphenyl)silane, like many organosilanes, presents a multi-faceted risk profile that must be understood before any handling occurs.

The primary hazards are driven by the reactivity of the silicon-hydride (Si-H) bond, which is significantly weaker and more polarized than a carbon-hydride (C-H) bond. This makes it susceptible to reaction with moisture and air, a core principle governing its handling procedures.

Table 1: Hazard Profile of (2,4,6-trimethylphenyl)silane and Related Organosilanes

Hazard CategoryDescription & RationalePotential Consequences
Water & Moisture Reactivity Organosilanes can react with water, including atmospheric humidity, to produce flammable hydrogen gas.[1] This reaction can be exothermic, providing a potential ignition source for the generated hydrogen.Flash fire, explosion, container pressurization.
Flammability The compound is a flammable liquid that can form explosive mixtures with air.[2][3][4] Vapors can travel to a distant ignition source and flash back.Fire, explosion.
Health Hazards (Skin/Eye) Direct contact can cause significant skin and serious eye irritation or chemical burns.[3][4][5][6][7]Skin irritation, dermatitis, severe eye damage.
Health Hazards (Inhalation) Inhalation of vapors or mists can be harmful, causing irritation to the respiratory tract.[8][9][10]Respiratory irritation, dizziness, headache.[11]
Mandatory Engineering Controls: Your Primary Line of Defense

Before selecting PPE, the appropriate engineering control must be in place. The choice is dictated by the scale of the work and the potential for exposure.

  • Glove Box (Preferred Method): For all but the smallest quantities, handling (2,4,6-trimethylphenyl)silane in an inert atmosphere (e.g., argon, nitrogen) glove box is the highest standard of safety.[12][1][13][14] This rigorously excludes atmospheric moisture and oxygen, mitigating the primary reactivity and fire hazards.

  • Chemical Fume Hood with Inert Gas Manifold (Schlenk Line): If a glove box is not available, work must be conducted within a properly functioning chemical fume hood using air-free techniques, such as a Schlenk line.[15][13] This provides an inert atmosphere at the point of use and contains any released vapors.

  • Chemical Fume Hood (Minimum for Ancillary Tasks): Only for very limited tasks, such as handling sealed containers, is a standard chemical fume hood acceptable. All open-container work requires a dedicated inert atmosphere.

The Mandated PPE Ensemble: A Head-to-Toe Protocol

The following PPE is mandatory when handling (2,4,6-trimethylphenyl)silane outside of a glove box. This ensemble is designed to protect against the full spectrum of identified hazards.

Body Protection: Beyond the Cotton Lab Coat

A flame-resistant (FR) lab coat is required.[14] Standard cotton or polyester-blend lab coats are not acceptable as they can ignite and continue to burn in the event of a flash fire. The rationale is directly linked to the water-reactivity hazard; a spill could generate flammable hydrogen gas, which can be ignited by the heat of the reaction itself.

For tasks with a higher splash potential, such as transfers of larger volumes (>50 mL), a chemical-resistant apron should be worn over the FR lab coat.

Eye and Face Protection: A Two-Layer System
  • Primary Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[15][1][14][16] Standard safety glasses do not provide an adequate seal against chemical splashes and vapors.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles. This provides a critical second layer of protection against high-velocity splashes or in the event of a rapid exothermic reaction.

Hand Protection: The Double-Gloving Imperative

Double-gloving is a non-negotiable practice. This technique provides a time buffer; if the outer glove is breached, the inner glove remains to protect the skin while the user retreats to a safe area to remove and replace the gloves.

  • Outer Glove: A heavy-duty (e.g., >8 mil) nitrile or neoprene glove. These materials provide good resistance to a broad range of chemicals, including organosilanes.[1][13][14]

  • Inner Glove: A standard-thickness nitrile glove.

For high-risk procedures involving pyrophoric materials, a specialized protocol of wearing fire-resistant (e.g., Nomex®) gloves between two pairs of nitrile gloves is recommended for added thermal protection.[15][13] Gloves must be inspected for any signs of degradation or pinholes before each use.

Table 2: Glove Selection Guide for Organosilane Splash Protection

Glove MaterialSplash Protection SuitabilityBreakthrough TimeNotes
Nitrile Good Varies by thickness and manufacturer. Generally suitable for incidental contact.Commonly available and provides good dexterity. Always use a thicker, chemical-rated glove for the outer layer.
Neoprene Excellent Generally longer than nitrile.Offers robust protection against a wide range of chemicals and has good physical durability. May reduce dexterity slightly compared to nitrile.[13]
Latex Poor Not recommended.Offers poor chemical resistance to many organic solvents and reagents.
Vinyl Poor Not recommended.Offers poor chemical resistance and is easily punctured.
Respiratory Protection: When Engineering Controls Are Not Enough

Under normal operating conditions within a fume hood or glove box, respiratory protection should not be necessary. However, it is required in situations where airborne concentrations may exceed exposure limits, such as during a large spill or a failure of engineering controls.

A risk assessment must be performed, but a typical recommendation would be an air-purifying respirator with organic vapor cartridges or, for emergency situations, a self-contained breathing apparatus (SCBA).[16] All personnel who may need to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

Procedural Discipline: PPE in the Operational Workflow

Properly selecting PPE is only half the battle; its correct use, removal, and the plan for when it fails are what ensure safety.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental setup.

PPE_Workflow cluster_start cluster_controls cluster_ppe cluster_disposal start Start: Assess Task Handling (2,4,6-trimethylphenyl)silane eng_control Select Engineering Control start->eng_control glovebox Glove Box (Inert Atmosphere) eng_control->glovebox   Open System   High Risk fumehood_schlenk Fume Hood with Schlenk Line eng_control->fumehood_schlenk   Open System   Lower Risk fumehood_only Fume Hood Only (Sealed Containers) eng_control->fumehood_only   Ancillary Task ppe_glovebox Standard Lab Attire + Glove Box Gloves glovebox->ppe_glovebox ppe_full Full PPE Ensemble: - FR Lab Coat - Goggles + Face Shield - Double Gloves (Nitrile/Neoprene) fumehood_schlenk->ppe_full fumehood_only->ppe_full disposal Proceed to Disposal Plan ppe_glovebox->disposal ppe_full->disposal

Caption: PPE Selection Workflow based on Engineering Controls.

Protocol: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common cause of exposure. The following sequence must be followed meticulously.

Table 3: PPE Donning and Doffing Sequence

StepDonning (Putting On)Doffing (Taking Off)Rationale
1 Flame-Resistant Lab CoatOuter GlovesRemove the most contaminated items first.
2 Chemical Splash GogglesFace ShieldRemove face shield by touching the headband, not the front surface.
3 Face ShieldFlame-Resistant Lab CoatRoll it outwards, containing the contaminated surface.
4 Inner GlovesChemical Splash GogglesRemove goggles by touching the strap, not the front.
5 Outer GlovesInner GlovesPeel off without touching the outside of the glove with bare skin.
6 ---Wash Hands ThoroughlyFinal step to remove any potential residual contamination.
Emergency Protocol: PPE Breach or Exposure
  • Skin Contact: Immediately proceed to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower. Seek immediate medical attention.

  • Eye Contact: Immediately proceed to an eyewash station and flush eyes for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Spill: In the event of a spill, immediately alert others in the area and evacuate.[17] Only personnel trained in hazardous spill response with the appropriate respiratory protection should attempt to clean it up.

The Lifecycle of Safety: PPE Disposal

Contaminated PPE is hazardous waste.

  • Gloves: All used gloves must be disposed of in a designated hazardous waste container immediately after removal. Never re-use disposable gloves.

  • Coats & Aprons: Any single-use, disposable items (e.g., Tyvek sleeves or aprons) that are contaminated must be placed in the solid hazardous waste stream.

  • Reusable PPE: Decontaminate reusable items like face shields according to laboratory-specific procedures. If visible contamination cannot be removed, dispose of the item as hazardous waste.

By integrating this comprehensive understanding of the hazards with disciplined, procedural use of the correct PPE, researchers can confidently and safely handle (2,4,6-trimethylphenyl)silane, ensuring both personal safety and the integrity of their work.

References

  • Pyrophoric and Water-Reactive Chemical Safety. (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]

  • Precautions For Safe Use Of Organosilicon. (2023, November 14). Sylicglobal Textile Auxiliaries Supplier. Retrieved from [Link]

  • SOP: Water-Reactive Chemicals. (2024, April 12). University of Pennsylvania EHRS. Retrieved from [Link]

  • SILANE, (4-AMINOBUTYL)- DIETHOXYMETHYL HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Water Reactive Chemicals - Flammable Liquids. (2025, February 15). University of California, Irvine EH&S. Retrieved from [Link]

  • Water Reactive Chemicals. (n.d.). University of Georgia Research Safety. Retrieved from [Link]

  • Water Reactive Chemicals. (n.d.). UNC Charlotte. Retrieved from [Link]

  • SAFETY DATA SHEET - Silane. (2023, November 21). Airgas. Retrieved from [Link]

  • Understanding Silane: Properties, Risks, and Safety Measures. (2025, March 5). Gas-Sensing.com. Retrieved from [Link]

  • Silane Safety Guide. (n.d.). Scribd. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Silicon tetrahydride. (n.d.). CDC. Retrieved from [Link]

  • SOP-for-Silane.docx. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • SAFETY DATA SHEET - RC-1. (n.d.). Retrieved from [Link]

  • Silane. (n.d.). Wikipedia. Retrieved from [Link]

  • Silane - Air Liquide Canada Product Search. (2017, May 23). Air Liquide. Retrieved from [Link]

  • Silane SiH4 Safety Data Sheet SDS P4649. (2009, May). Praxair. Retrieved from [Link]

  • Silane | Middlesex Gases & Technologies - Safety Data Sheet. (2015, June 1). Middlesex Gases & Technologies. Retrieved from [Link]

Sources

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Silane, (2,4,6-trimethylphenyl)-
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Silane, (2,4,6-trimethylphenyl)-
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